Morniflumate
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-morpholin-4-ylethyl 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c20-19(21,22)14-3-1-4-15(13-14)24-17-16(5-2-6-23-17)18(26)28-12-9-25-7-10-27-11-8-25/h1-6,13H,7-12H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXSPUSKBDTEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=C(N=CC=C2)NC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057798 | |
| Record name | Morniflumate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
soluble in DMSO | |
| Record name | Morniflumate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
65847-85-0 | |
| Record name | Morniflumate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65847-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morniflumate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065847850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morniflumate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Morniflumate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morniflumate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MORNIFLUMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R133MWH7X1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
75-77 | |
| Record name | Morniflumate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Synthesis of Morniflumate and the Exploration of Novel Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morniflumate, the β-morpholinoethyl ester of niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) with a well-established clinical profile. Its mechanism of action, primarily through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, has made it an effective agent for treating a variety of inflammatory conditions. This technical guide provides a comprehensive overview of the core synthesis of this compound, detailing established methodologies and experimental protocols. Furthermore, it delves into the synthesis of novel derivatives, exploring structural modifications aimed at enhancing efficacy, improving safety profiles, and expanding therapeutic applications. Quantitative data from key synthetic and biological studies are summarized, and relevant signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the chemistry and pharmacology of this important class of molecules.
Core Synthesis of this compound
The synthesis of this compound (2-(morpholin-4-yl)ethyl 2-((3-(trifluoromethyl)phenyl)amino)nicotinate) typically involves the esterification of its parent compound, niflumic acid. Several synthetic strategies have been developed to achieve this transformation, with variations in starting materials, reagents, and reaction conditions influencing the overall yield and purity of the final product.
Synthetic Pathways
Two primary pathways for the synthesis of this compound have been extensively described in the literature, particularly in patent filings.
-
Pathway A: Esterification of Niflumic Acid. This is a direct approach where niflumic acid is reacted with a suitable morpholino-containing alcohol or halide.
-
Pathway B: Multi-step Synthesis from 2-Chloronicotinic Acid. This pathway involves the initial formation of a 2-chloronicotinate ester followed by a nucleophilic aromatic substitution with 3-(trifluoromethyl)aniline.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloronicotinic Acid (2-morpholinoethyl) ester [1][2]
This method involves the reaction of 2-chloronicotinic acid (2-morpholinoethyl) ester with 3-(trifluoromethyl)aniline in the presence of a metal oxide and a catalyst.
-
Step 1: Preparation of 2-Chloronicotinic Acid (2-morpholinoethyl) ester. To a solution of 2-chloronicotinoyl chloride in anhydrous toluene, 2-morpholinoethanol and triethylamine are added. The mixture is stirred, and the resulting triethylamine hydrochloride is filtered off. The organic solution is washed and dried to yield 2-chloronicotinic acid (2-morpholinoethyl) ester as a straw-colored oil.
-
Step 2: Synthesis of this compound Base. 50 g of 2-chloronicotinic acid (2-morpholinoethyl) ester is mixed in 300 ml of xylene with 33 g of 3-trifluoromethylaniline, 15 g of zinc oxide, and 0.25 g of iodine. The mixture is heated to 110°C for 50 hours. After cooling, the product is extracted with methylene chloride, and the inorganic phase is filtered. The solution is concentrated, and the resulting oil is purified by silica gel column chromatography. The eluate is evaporated, and the residue is crystallized from isopropanol to yield this compound base.
Protocol 2: Transesterification for this compound Synthesis [1][2]
This alternative route involves the preparation of a methyl ester of this compound followed by a transesterification reaction.
-
Step 1: Preparation of Methyl this compound. 20 g of methyl 2-chloronicotinate is reacted with 20.7 g of m-trifluoromethylaniline in 70 ml of xylene in the presence of 9.5 g of zinc and 115 mg of iodine. The mixture is heated to 110°C for 25 hours. After workup and purification by column chromatography, methyl this compound is obtained.
-
Step 2: Transesterification to this compound. 15 g of methyl this compound is mixed with 10 g of 2-morpholinoethanol in 200 ml of anhydrous toluene. A catalytic amount of sodium metal (0.04 g) is added, and the mixture is heated to allow for slow distillation for approximately 3 hours. The reaction mixture is then cooled, taken up in methylene chloride, and washed with water. The organic phase is dried and evaporated. The residue is crystallized from boiling isopropanol to yield this compound base.
Quantitative Data for this compound Synthesis
| Method | Starting Materials | Key Reagents | Yield | Melting Point (°C) | Reference |
| From 2-Chloronicotinic Acid Ester | 2-chloronicotinic acid (2-morpholinoethyl) ester, 3-trifluoromethylaniline | Xylene, Zinc oxide, Iodine | ~35% | 74-78 | [1] |
| Transesterification | Methyl this compound, 2-morpholinoethanol | Toluene, Sodium metal | ~80% | 74-78 |
Synthesis of Novel this compound Derivatives
The development of novel this compound derivatives is an active area of research aimed at improving its pharmacological profile. Modifications to the core structure, including the ester chain and the aromatic rings, can lead to compounds with enhanced anti-inflammatory activity, reduced side effects, and potentially new therapeutic indications.
Synthesis of Ester Analogs
A common strategy for creating this compound derivatives is to vary the alcohol component in the esterification of niflumic acid. This allows for the introduction of different functional groups and the modulation of physicochemical properties such as lipophilicity and metabolic stability.
Protocol 3: General Fischer Esterification
A general and straightforward method for synthesizing various esters of niflumic acid.
-
In a round-bottom flask, the carboxylic acid (niflumic acid) and the desired alcohol are combined.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid, is cautiously added.
-
The reaction mixture is heated under reflux for a specified period, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.
-
After cooling, the mixture is worked up by washing with a sodium bicarbonate solution to neutralize the excess acid, followed by washing with brine.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
-
The crude ester can be purified by crystallization or column chromatography.
Quantitative Data for Novel Derivatives
The following table summarizes data for a selection of synthesized niflumic acid derivatives and other relevant anti-inflammatory compounds.
| Compound | Modification | Biological Activity (IC50 or % Inhibition) | Reference |
| This compound | β-morpholinoethyl ester of niflumic acid | Reduces LTB4 synthesis by ~50% and TXB2 by >85% in whole blood | |
| Piroxicam Analogue (14f) | Benzothiazine N-acylhydrazone | Inactive as COX-1/COX-2 inhibitor at 10 µM | |
| Piroxicam Analogue (14g) | Benzothiazine N-acylhydrazone | Inactive as COX-1/COX-2 inhibitor at 10 µM | |
| N-(thiophen-2-yl) nicotinamide (4f) | Thiophene-containing nicotinamide | Fungicidal Activity (EC50 = 1.96 mg/L against CDM) |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound acts as a prodrug, being rapidly hydrolyzed in the plasma to its active metabolite, niflumic acid. Niflumic acid exerts its anti-inflammatory effects through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid.
Caption: Mechanism of action of this compound.
General Synthetic Workflow for this compound
The following diagram illustrates a generalized workflow for the synthesis of this compound, applicable to the multi-step pathway.
References
Preclinical Pharmacology of Morniflumate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morniflumate is a non-steroidal anti-inflammatory drug (NSAID) notable for its unique chemical structure and dual mechanism of action. It is the β-morpholinoethyl ester of niflumic acid, functioning as a prodrug that undergoes rapid hydrolysis in the plasma to release its pharmacologically active metabolite, niflumic acid.[1] This structural modification confers a significant gastroprotective advantage over its parent compound.[1]
Niflumic acid, a member of the fenamate class of NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting key enzymes in the arachidonic acid cascade.[1][2] Unlike traditional NSAIDs that primarily target cyclooxygenase (COX) enzymes, preclinical data demonstrate that this compound, through niflumic acid, also significantly inhibits the 5-lipoxygenase (5-LOX) pathway. This dual inhibition suggests a broader spectrum of anti-inflammatory activity.
This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, focusing on its mechanism of action, pharmacodynamic effects, efficacy in established animal models, and toxicological profile. It is intended to serve as a comprehensive resource for professionals engaged in drug research and development.
Mechanism of Action
This compound's pharmacological activity is attributable to its active metabolite, niflumic acid. The primary mechanism involves the modulation of the arachidonic acid inflammatory cascade.
Dual Inhibition of COX and 5-LOX Pathways
Upon tissue injury, membrane phospholipids are cleaved by phospholipase A2 (PLA2) to release arachidonic acid. This substrate is then metabolized by two major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway : Leads to the production of prostaglandins (PGs) and thromboxanes (TXs), which are key mediators of inflammation, pain, fever, and platelet aggregation.[3]
-
5-Lipoxygenase (5-LOX) Pathway : Leads to the synthesis of leukotrienes (LTs), which are potent chemoattractants and mediators of inflammation and allergic responses.
Niflumic acid has been shown to inhibit both COX and 5-LOX enzymes. This dual action is significant, as it not only reduces the production of inflammatory prostaglandins but also suppresses the formation of pro-inflammatory leukotrienes.
dot
References
- 1. A gastroprotective anti-inflammatory agent: the beta-morpholinoethyl ester of niflumic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [A new anti-inflammatory-analgesic-antipyretic, this compound, in the treatment of chronic recurring bronchitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
Morniflumate and Niflumic Acid: A Deep Dive into their Structure-Activity Relationship
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Morniflumate, the β-morpholinoethyl ester of niflumic acid, serves as a noteworthy example of a prodrug strategy aimed at enhancing the therapeutic index of a parent non-steroidal anti-inflammatory drug (NSAID). This technical guide delineates the intricate structure-activity relationship (SAR) between this compound and its active metabolite, niflumic acid. By exploring their mechanisms of action, physicochemical properties, pharmacokinetic profiles, and anti-inflammatory and analgesic activities, we provide a comprehensive resource for professionals in drug discovery and development. The core of their shared pharmacology lies in the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, with niflumic acid also exhibiting distinct effects on calcium-activated chloride channels (CaCCs). The esterification of niflumic acid to create this compound is a key structural modification that significantly improves its gastrointestinal tolerability without compromising its therapeutic efficacy, a crucial aspect of its SAR.
Introduction
Niflumic acid, a member of the fenamate class of NSAIDs, is a potent inhibitor of prostaglandin synthesis through its action on cyclooxygenase enzymes.[1][2] However, its clinical utility can be hampered by gastrointestinal side effects, a common concern with traditional NSAIDs. This compound was developed as a prodrug of niflumic acid to mitigate these adverse effects.[3] This is achieved by masking the free carboxylic acid group of niflumic acid through esterification with a β-morpholinoethyl group.[3] Following oral administration, this compound is absorbed and then rapidly hydrolyzed by plasma esterases to release the active niflumic acid.[3] This guide provides a detailed examination of the SAR of these two compounds, supported by quantitative data, experimental methodologies, and visual representations of their molecular interactions and metabolic pathways.
Chemical Structures and Physicochemical Properties
The fundamental structural difference between this compound and niflumic acid is the ester group in this compound, which replaces the carboxylic acid proton of niflumic acid. This modification significantly alters their physicochemical properties, impacting their solubility, lipophilicity, and ultimately, their pharmacokinetic behavior and safety profile.
Table 1: Physicochemical Properties of Niflumic Acid and this compound
| Property | Niflumic Acid | This compound | Reference(s) |
| Molecular Formula | C₁₃H₉F₃N₂O₂ | C₁₉H₂₀F₃N₃O₃ | |
| Molecular Weight ( g/mol ) | 282.22 | 395.38 | |
| Melting Point (°C) | 203 | Not available | |
| Water Solubility (g/L) | 0.0883 | Poorly soluble | |
| LogP | 4.43 | Not available | |
| pKa | 1.9 (carboxylate) | Not available |
Mechanism of Action
The primary mechanism of action for both this compound (via its active metabolite, niflumic acid) and niflumic acid itself is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins from arachidonic acid. Niflumic acid has been shown to be a selective inhibitor of COX-2. Furthermore, these compounds also inhibit the 5-lipoxygenase (5-LOX) pathway, leading to a reduction in the production of leukotrienes, another class of inflammatory mediators. A distinguishing feature of niflumic acid is its ability to block calcium-activated chloride channels (CaCCs).
Quantitative Structure-Activity Relationship Data
The esterification of niflumic acid to this compound primarily influences its pharmacokinetic properties rather than its intrinsic pharmacological activity. The in vivo anti-inflammatory and analgesic effects of this compound are comparable to those of niflumic acid, as it acts as a prodrug.
Table 2: In Vitro Inhibitory Activities
| Target | Compound | IC₅₀ | Reference(s) |
| COX-2 | Niflumic Acid | 100 nM | |
| Calcium-Activated Chloride Channel (CaCC) | Niflumic Acid | 3.6 µM (spontaneous current) | |
| Calcium-Activated Chloride Channel (CaCC) | Niflumic Acid | 6.6 µM (evoked current) | |
| Skeletal Muscle Chloride Conductance (gCl) | Niflumic Acid | 42 µM |
Table 3: In Vivo Anti-inflammatory and Analgesic Activity
| Assay | Compound | Effect | Reference(s) |
| Leukotriene B4 (LTB4) Synthesis (in whole blood) | This compound | ~50% reduction | |
| Thromboxane B2 (TXB2) Synthesis (in serum) | This compound | >85% inhibition |
Pharmacokinetic Profile
The prodrug design of this compound leads to a distinct pharmacokinetic profile compared to niflumic acid. This compound is absorbed from the gastrointestinal tract and then rapidly hydrolyzed in the plasma to niflumic acid. This metabolic conversion is a key aspect of its structure-activity relationship.
References
An In-Depth Technical Guide to the Dual COX/5-LOX Inhibition of Morniflumate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morniflumate, the β-morpholinoethyl ester of niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) with a well-documented clinical history. Beyond its established analgesic and anti-inflammatory properties, this compound exhibits a noteworthy dual inhibitory mechanism targeting both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. This technical guide provides a comprehensive overview of the biochemical basis for this dual activity, presenting available quantitative data, detailed experimental methodologies, and visual representations of the pertinent signaling pathways and experimental workflows. This compound is rapidly hydrolyzed in plasma to its active metabolite, niflumic acid, which is largely responsible for its pharmacological effects. Understanding the dual inhibition of both this compound and niflumic acid is crucial for appreciating its therapeutic potential and favorable gastrointestinal safety profile compared to traditional NSAIDs.
Introduction
Inflammation is a complex biological response involving parallel enzymatic cascades that produce a variety of lipid mediators. The arachidonic acid (AA) cascade is central to this process, branching into two major pathways: the cyclooxygenase (COX) pathway, which generates prostaglandins (PGs) and thromboxanes (TXs), and the 5-lipoxygenase (5-LOX) pathway, which produces leukotrienes (LTs). While traditional NSAIDs primarily inhibit the COX pathway, their therapeutic efficacy is often accompanied by adverse effects, notably gastrointestinal complications, which can be attributed to the shunting of AA metabolism towards the pro-inflammatory 5-LOX pathway.
Dual inhibitors of COX and 5-LOX, such as this compound, represent a promising therapeutic strategy by simultaneously suppressing the production of both prostaglandins and leukotrienes. This comprehensive inhibition of key inflammatory mediators may not only enhance anti-inflammatory efficacy but also mitigate some of the side effects associated with conventional NSAIDs. This compound's activity is primarily mediated through its active metabolite, niflumic acid. This guide will delve into the specifics of their interaction with both enzyme systems.
The Arachidonic Acid Cascade and Dual Inhibition
The enzymatic conversion of arachidonic acid is a critical juncture in the inflammatory response. Upon cellular stimulation, phospholipase A2 liberates AA from the cell membrane, making it available as a substrate for both COX and 5-LOX enzymes.
dot
Figure 1: Simplified Arachidonic Acid Cascade and the dual inhibitory action of this compound/Niflumic Acid.
This compound and its active metabolite, niflumic acid, intervene at both initial steps of this cascade, reducing the synthesis of pro-inflammatory mediators from both pathways.
Quantitative Inhibition Data
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the available quantitative data for niflumic acid. It is important to note that IC50 values can vary depending on the specific assay conditions.
Table 1: Cyclooxygenase (COX) Inhibition by Niflumic Acid
| Compound | Target | IC50 | Assay System |
| Niflumic Acid | COX-1 | 25 µM | Human Whole Blood Assay |
| Niflumic Acid | COX-2 | 77 µM | Human Whole Blood Assay |
| Niflumic Acid | COX-2 | 100 nM | Assay conditions not specified[1] |
Note: The significant difference in COX-2 IC50 values highlights the impact of different experimental setups.
Table 2: 5-Lipoxygenase (5-LOX) Inhibition by this compound
| Compound | Target | Inhibition | Assay System |
| This compound | 5-LOX | ~50% inhibition of LTB4 synthesis | Whole Blood Experiments |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate determination of enzyme inhibition. Below are representative methodologies for assessing COX and 5-LOX inhibition, based on established in vitro assays.
Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood Assay)
The human whole blood assay provides a more physiologically relevant model for assessing COX inhibition as it accounts for protein binding and cellular uptake.
dot
References
Morniflumate's Dual Inhibitory Effect on Prostaglandin and Leukotriene Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morniflumate, the β-morpholinoethyl ester of niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) with a well-documented clinical history in treating inflammatory conditions.[1] Its therapeutic effects stem from the activity of its active metabolite, niflumic acid, which modulates the inflammatory cascade by inhibiting key enzymatic pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its inhibitory effects on the synthesis of two major classes of inflammatory mediators: prostaglandins and leukotrienes. By providing quantitative data, detailed experimental protocols, and visual representations of the involved pathways, this document serves as a comprehensive resource for researchers and professionals in drug development.
This compound's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins that mediate pain, inflammation, and fever.[1] Furthermore, evidence demonstrates that this compound also inhibits the 5-lipoxygenase (5-LOX) pathway, thereby reducing the synthesis of pro-inflammatory leukotrienes. This dual inhibition of both the COX and 5-LOX pathways suggests a broader anti-inflammatory profile compared to NSAIDs that solely target prostaglandin synthesis.
Quantitative Data on Inhibitory Effects
The inhibitory potency of this compound's active metabolite, niflumic acid, on prostaglandin and leukotriene synthesis has been quantified in various studies. The following tables summarize the key findings.
Table 1: Inhibition of Prostaglandin Synthesis by Niflumic Acid
| Enzyme | IC50 (µM) | Assay System | Reference |
| COX-1 | 5.4 | Human Whole Blood Assay | [2] |
| COX-2 | 11 | Human Whole Blood Assay | [2] |
| COX-2 | 0.1 | Not Specified | [3] |
Note: The significant difference in COX-2 IC50 values may be attributable to different experimental conditions and assay systems.
Table 2: Inhibition of Leukotriene and Thromboxane Synthesis by this compound
| Analyte | Percent Inhibition | Assay System | Inducing Agent | Reference |
| Leukotriene B4 (LTB4) | ~50% | Human Whole Blood | Ca-ionophore A23187 | |
| Thromboxane B2 (TXB2) | >85% | Human Whole Blood | Ca-ionophore A23187 |
Signaling Pathways and Points of Inhibition
The anti-inflammatory effects of this compound are exerted through the inhibition of specific enzymes within the arachidonic acid cascade. The following diagrams, generated using the DOT language, illustrate these pathways and the inhibitory action of niflumic acid.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition (Warner et al., 1999)
This assay measures the ability of a compound to inhibit the production of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, and prostaglandin E2 (PGE2), a product of COX-2 activity, in human whole blood.
COX-1 Assay:
-
Blood Collection: Venous blood was drawn from healthy volunteers who had not taken NSAIDs for at least two weeks.
-
Incubation: Aliquots of whole blood were incubated with various concentrations of niflumic acid or vehicle (DMSO) for 1 hour at 37°C.
-
Clotting: The blood was allowed to clot for 1 hour at 37°C to induce platelet aggregation and subsequent TXB2 production.
-
Sample Preparation: Serum was separated by centrifugation.
-
Quantification: TXB2 levels in the serum were measured by a specific radioimmunoassay (RIA).
-
Data Analysis: IC50 values were calculated from the concentration-response curves.
COX-2 Assay (Modified Human Whole Blood Assay):
-
Cell Culture: Human A549 cells, a lung carcinoma cell line that expresses COX-2 upon stimulation, were cultured in 96-well plates.
-
COX-2 Induction: A549 cells were treated with interleukin-1β (10 ng/mL) for 24 hours to induce COX-2 expression.
-
Incubation with Blood: The culture medium was removed, and fresh human whole blood (100 µL) containing various concentrations of niflumic acid or vehicle was added to the cells.
-
Stimulation: After 60 minutes, the calcium ionophore A23187 (50 µM) was added to stimulate PGE2 production.
-
Termination: 30 minutes after stimulation, diclofenac (1 mM) was added to stop the reaction.
-
Sample Preparation: Plasma was separated by centrifugation.
-
Quantification: PGE2 levels in the plasma were measured by a specific RIA.
-
Data Analysis: IC50 values were calculated from the concentration-response curves.
Human Whole Blood Assay for Leukotriene B4 and Thromboxane B2 Inhibition (Civelli et al., 1991)
This ex vivo study assessed the effect of orally administered this compound on the synthesis of LTB4 and TXB2 in human whole blood.
-
Drug Administration: Healthy human volunteers received a single oral dose of this compound.
-
Blood Collection: Blood samples were drawn before and at various time points after drug administration.
-
Incubation and Stimulation: Aliquots of whole blood were incubated in the presence of the calcium ionophore A23187 to stimulate the synthesis of LTB4 and TXB2.
-
Sample Preparation: The reaction was stopped, and plasma or serum was separated.
-
Quantification:
-
LTB4: Levels were measured by a specific radioimmunoassay (RIA) after extraction and purification steps.
-
TXB2: Levels were measured by a specific radioimmunoassay (RIA).
-
-
Data Analysis: The percentage inhibition of LTB4 and TXB2 synthesis was calculated by comparing the levels in post-dose samples to the pre-dose baseline.
Conclusion
This compound, through its active metabolite niflumic acid, demonstrates a dual inhibitory effect on both the cyclooxygenase and 5-lipoxygenase pathways. The quantitative data presented herein indicates a notable inhibition of both prostaglandin and leukotriene synthesis. Specifically, niflumic acid inhibits both COX-1 and COX-2, while this compound significantly reduces the production of LTB4 and TXB2 in a human whole blood model. This dual mechanism of action suggests that this compound may offer a broader spectrum of anti-inflammatory activity compared to NSAIDs that are selective for the COX pathway. The detailed experimental protocols provided in this guide are intended to facilitate further research into the nuanced effects of this compound and to aid in the development of novel anti-inflammatory therapeutics.
References
Morniflumate's Cellular Interactions Beyond Cyclooxygenase and Lipoxygenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morniflumate, the β-morpholinoethyl ester of niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1] Its primary and most well-documented mechanism of action involves the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins and leukotrienes.[2][3] this compound is rapidly hydrolyzed in the plasma to its active metabolite, niflumic acid, which is responsible for its therapeutic effects.[3] While the inhibition of COX and 5-LOX pathways is central to its anti-inflammatory action, emerging evidence reveals that niflumic acid interacts with a broader range of cellular targets. This technical guide provides an in-depth exploration of these non-canonical targets of this compound, offering a deeper understanding of its pharmacological profile. We will delve into its effects on ion channels, intracellular calcium signaling, and key inflammatory signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Ion Channels: The Modulation of Cellular Excitability
Niflumic acid, the active metabolite of this compound, has been shown to interact with various ion channels, influencing cellular excitability and signaling. A primary target in this regard is the CLC-1 voltage-gated chloride channel, which is crucial for the electrical stability of skeletal muscle cells.
CLC-1 Chloride Channel Inhibition
Niflumic acid directly inhibits the CLC-1 chloride channel, a mechanism that is independent of its effects on prostaglandin synthesis.[4] This interaction has been characterized both in native muscle fibers and in heterologous expression systems.
| Parameter | Value | Cell System | Reference |
| IC50 (gCl inhibition) | 42 µM | Rat skeletal muscle fibers | |
| IC50 (CLC-1 current) | ~97 µM | HEK293 cells expressing human CLC-1 | |
| Inhibition at 100 µM | 67% | Rat skeletal muscle fibers |
This protocol is based on the two-microelectrode voltage-clamp technique used to measure macroscopic chloride conductance in isolated muscle fibers.
-
Fiber Preparation:
-
Isolate single muscle fibers from the rat extensor digitorum longus (EDL) or flexor digitorum brevis (FDB) muscle via enzymatic dissociation.
-
Maintain the isolated fibers in a physiological recording solution (e.g., Ringer's solution) containing appropriate ions and buffered to a physiological pH.
-
-
Electrophysiological Recording:
-
Impale a single muscle fiber with two sharp glass microelectrodes filled with an internal solution (e.g., 3 M KCl). One electrode measures the membrane potential (Vm), and the other injects current.
-
Use a voltage-clamp amplifier to hold the membrane potential at a set value (e.g., -80 mV) and to record the current required to maintain this potential.
-
To isolate the chloride conductance, pharmacological blockers for sodium and potassium channels (e.g., tetrodotoxin and tetraethylammonium) are included in the recording solution.
-
-
Data Acquisition and Analysis:
-
Apply a series of voltage steps to the fiber and record the resulting currents.
-
The chloride conductance (gCl) is calculated from the slope of the current-voltage (I-V) relationship.
-
To determine the effect of niflumic acid, record baseline gCl, then perfuse the fiber with a solution containing the desired concentration of niflumic acid and record gCl again after a stable effect is reached (typically 10-15 minutes).
-
The IC50 value is determined by fitting the concentration-response data to a Hill equation.
-
Caption: Dual inhibitory pathways of niflumic acid on CLC-1 channels.
Intracellular Calcium Signaling
Beyond direct channel modulation, niflumic acid significantly impacts intracellular calcium (Ca2+) homeostasis. This effect is not a consequence of its COX-inhibitory activity but rather a distinct pharmacological action.
Elevation of Cytosolic Calcium
Niflumic acid has been observed to cause an increase in the basal concentration of intracellular calcium in various cell types, including skeletal and smooth muscle cells. This is primarily due to the release of calcium from intracellular stores.
| Parameter | Control | 100 µM Niflumic Acid | Cell System | Reference |
| Basal [Ca2+]i | 87 ± 15 nM | 253 ± 45 nM | Rat pulmonary artery smooth muscle cells |
This protocol is based on the use of the ratiometric fluorescent calcium indicator Fura-2.
-
Cell Loading:
-
Isolate cells (e.g., muscle fibers) as described previously.
-
Load the cells with the membrane-permeant form of the dye, Fura-2 AM, by incubating them in a solution containing the dye for a specific period (e.g., 30-60 minutes at room temperature).
-
After loading, wash the cells to remove excess extracellular dye.
-
-
Fluorescence Microscopy:
-
Place the dye-loaded cells on the stage of an inverted microscope equipped for fluorescence imaging.
-
Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
-
Data Acquisition and Analysis:
-
Record the baseline F340/F380 ratio.
-
Perfuse the cells with a solution containing niflumic acid and continuously record the fluorescence ratio to observe changes in intracellular calcium.
-
To confirm the source of the calcium increase, experiments can be performed in a calcium-free external solution or after depleting intracellular stores with agents like caffeine and cyclopiazonic acid.
-
The fluorescence ratio can be calibrated to absolute calcium concentrations using a standard calibration procedure.
-
Caption: Experimental workflow to determine the source of calcium increase.
Protein Kinase C (PKC) Activation
The niflumic acid-induced rise in intracellular calcium has a downstream consequence: the activation of calcium-dependent protein kinase C (PKC). This links the drug's effect on calcium homeostasis to the regulation of other cellular processes, including the indirect inhibition of CLC-1 channels.
| Condition | % Inhibition of gCl | Cell System | Reference |
| 100 µM Niflumic Acid | 65 ± 2.2% | Rat skeletal muscle fibers | |
| 100 µM Niflumic Acid + 1 µM Chelerythrine (PKC inhibitor) | 43 ± 4% | Rat skeletal muscle fibers |
The involvement of PKC is typically investigated by observing the effect of a PKC inhibitor on the physiological response to niflumic acid.
-
Cell Preparation and Recording:
-
Prepare isolated muscle fibers and set up for gCl measurement using the two-microelectrode voltage-clamp technique as described in section 1.1.
-
-
Application of Inhibitor:
-
Record the baseline gCl.
-
Pre-incubate the fiber with a specific PKC inhibitor (e.g., 1 µM chelerythrine) for a sufficient duration to ensure inhibition of the enzyme.
-
Confirm that the inhibitor alone does not significantly affect gCl.
-
-
Application of Niflumic Acid:
-
In the continued presence of the PKC inhibitor, perfuse the fiber with a solution containing both the inhibitor and niflumic acid (e.g., 100 µM).
-
Measure the change in gCl.
-
-
Data Analysis:
-
Compare the percentage inhibition of gCl by niflumic acid in the absence and presence of the PKC inhibitor. A significant reduction in the inhibitory effect of niflumic acid suggests the involvement of the PKC pathway.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway
Recent studies have suggested that niflumic acid can modulate the MAPK signaling pathway, particularly the extracellular signal-regulated kinase (ERK) cascade. This interaction appears to be relevant to its anti-proliferative and pro-apoptotic effects in cancer cells, representing a mechanism distinct from its classical anti-inflammatory actions.
Inhibition of ERK1/2
In nasopharyngeal carcinoma cells, niflumic acid has been shown to directly bind to ERK1 and inhibit the expression of ERK1/2, leading to downstream effects on cell proliferation and invasion.
| Parameter | Concentration | Effect | Cell Line | Reference |
| Cell Proliferation | 25 µM, 50 µM | Significant suppression | CNE-2Z | |
| Cell Cycle | 25 µM, 50 µM | S phase arrest | CNE-2Z | |
| Apoptosis | 25 µM, 50 µM | Dose-dependent promotion | CNE-2Z | |
| ERK1/2 Expression | Not specified | Inhibition | CNE-2Z |
This protocol outlines the general steps for assessing the effect of niflumic acid on the expression and phosphorylation of ERK1/2.
-
Cell Culture and Treatment:
-
Culture the cells of interest (e.g., CNE-2Z) in appropriate media.
-
Treat the cells with varying concentrations of niflumic acid for a specified time. Include a vehicle-treated control.
-
If studying phosphorylation, a stimulant (e.g., a growth factor) may be added to activate the pathway.
-
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the proteins and their phosphorylation state.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking agent (e.g., 5% bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for total ERK1/2 or phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the relative level of phosphorylation.
-
Caption: Inhibition of the ERK/MAPK signaling pathway by niflumic acid.
Peroxisome Proliferator-Activated Receptors (PPARs)
While direct quantitative data for niflumic acid's interaction with PPARs is not yet extensively documented, several other NSAIDs are known to modulate the activity of these nuclear receptors. PPARs, particularly PPARγ, are ligand-activated transcription factors that play a crucial role in regulating inflammation, metabolism, and cell differentiation. Their activation can lead to the transrepression of pro-inflammatory genes, such as those regulated by NF-κB. Given that other fenamates have been shown to interact with PPARs, this remains a plausible and important area for future investigation into the full mechanistic scope of this compound.
This is a cell-based reporter gene assay to screen for and characterize PPARγ agonists.
-
Plasmids and Cell Line:
-
Use a suitable cell line, such as HEK293T or CV-1.
-
Required plasmids include: a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE), an expression plasmid for PPARγ, and a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Transfection and Treatment:
-
Co-transfect the cells with the three plasmids using a suitable transfection reagent.
-
After transfection, treat the cells with various concentrations of the test compound (niflumic acid), a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.
-
-
Luciferase Assay:
-
After an incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate substrates.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold activation relative to the vehicle control.
-
The EC50 value for activation can be determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Caption: General mechanism of PPARγ-mediated anti-inflammatory gene regulation.
Conclusion
The pharmacological actions of this compound, through its active metabolite niflumic acid, extend significantly beyond the inhibition of COX and 5-LOX. This guide has detailed its interactions with several key cellular targets, including the direct and indirect inhibition of CLC-1 chloride channels, the modulation of intracellular calcium signaling, the subsequent activation of PKC, and the inhibition of the ERK/MAPK pathway. While its role as a PPAR modulator requires further specific investigation, the established effects on these other targets reveal a multifaceted mechanism of action. This broader understanding of this compound's cellular interactions may open new avenues for its therapeutic application and for the development of novel anti-inflammatory agents with tailored pharmacological profiles. For drug development professionals, these non-canonical targets represent potential points of optimization for creating derivatives with enhanced efficacy or novel therapeutic indications. For researchers and scientists, these findings underscore the complexity of NSAID pharmacology and highlight the importance of looking beyond primary targets to fully comprehend a drug's biological effects.
References
- 1. bioscience.co.uk [bioscience.co.uk]
- 2. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
Morniflumate for Neuroinflammation Research Models: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of morniflumate, a non-steroidal anti-inflammatory drug (NSAID), and its application in the study of neuroinflammation. Neuroinflammation is a critical component in the pathophysiology of numerous central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, stroke, and traumatic brain injury.[1][2] The guide details the mechanisms of action of this compound, presents experimental models and protocols for its evaluation, and summarizes key quantitative data to facilitate its use in a research setting.
Introduction to this compound and Neuroinflammation
Neuroinflammation is the inflammatory response within the brain and spinal cord, primarily mediated by glial cells such as microglia and astrocytes.[1][3] While acute neuroinflammation is a protective mechanism, chronic activation of these cells leads to the sustained release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, reactive oxygen species, and other neurotoxic factors, contributing to neuronal damage and disease progression.[4]
This compound is the β-morpholinoethyl ester of niflumic acid, belonging to the fenamate class of NSAIDs. It has a long history of clinical use for treating inflammatory conditions. In the body, this compound is rapidly hydrolyzed to its active metabolite, niflumic acid, which exerts the primary therapeutic effects. Its established anti-inflammatory properties make it a compound of interest for investigating therapeutic strategies against neuroinflammation.
Core Mechanisms of Action
This compound's anti-inflammatory effects are attributed primarily to the actions of its active metabolite, niflumic acid. The mechanisms are multifaceted, involving both canonical and emerging pathways relevant to neuroinflammation.
Cyclooxygenase (COX) Inhibition
The principal mechanism of action for this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. In the CNS, COX-2 is upregulated in neurons and glia during pathological conditions and contributes significantly to the neuroinflammatory cascade. By inhibiting COX enzymes, this compound reduces the synthesis of pro-inflammatory prostaglandins, thereby attenuating the inflammatory response.
Potential Modulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex in immune cells, including microglia, that plays a central role in initiating inflammation. Upon activation by cellular stress or damage signals, it triggers the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. Dysregulation of the NLRP3 inflammasome is implicated in numerous neuroinflammatory diseases. While direct evidence for this compound is limited, a related compound, talniflumate (an ester of niflumic acid), has been shown to impede the astrocytic inflammasome by preventing the binding of ASCT2 to NLRP3, thereby alleviating neuroinflammation in models of Parkinson's disease. This suggests that this compound may exert neuroprotective effects through a similar mechanism, representing a promising area for further research.
Other Potential Mechanisms
-
PPAR-γ Agonism: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that regulates inflammation. Its activation in microglia and macrophages suppresses the expression of pro-inflammatory genes. Certain NSAIDs, such as ibuprofen and indomethacin, are known to act as PPAR-γ agonists, providing a COX-independent anti-inflammatory mechanism. Whether this compound or niflumic acid shares this property requires further investigation, but it remains a plausible pathway for its effects in the CNS.
-
Ion Channel Modulation: Niflumic acid is known to block calcium-activated chloride channels (CaCCs) and modulate other ion channels, including GABA-A receptors. While these actions are often studied in the context of smooth muscle or peripheral neurons, they could contribute to neuroprotection by stabilizing neuronal excitability and preventing excitotoxicity, which is closely linked with neuroinflammation.
Experimental Models and Protocols
Evaluating the efficacy of this compound in neuroinflammation requires robust in vitro and in vivo models.
In Vitro Models of Neuroinflammation
Cell-based assays are essential for initial screening and mechanistic studies. Common models include primary glial cultures or immortalized cell lines like the BV2 microglial line. Neuroinflammation is typically induced using agents like lipopolysaccharide (LPS), a component of bacterial cell walls that activates Toll-like receptor 4 (TLR4).
Detailed Protocol: In Vitro Microglial Activation Assay
-
Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
Seeding: Seed cells at a density of 5 x 10⁵ cells/well in a 6-well plate (for protein/RNA analysis) or 1 x 10⁴ cells/well in a 96-well plate (for viability/Griess assay). Allow cells to adhere overnight.
-
Treatment: Remove the old medium. Add fresh, serum-free medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.
-
Incubation: Incubate the plates for 24 hours.
-
Analysis:
-
Nitric Oxide (NO) Measurement: Collect 50 µL of supernatant and measure nitrite levels using a Griess reagent kit as per the manufacturer's instructions.
-
Cytokine Measurement: Collect supernatant and measure levels of TNF-α and IL-1β using commercially available ELISA kits.
-
Cell Viability: Assess cell viability using an MTT assay to ensure observed anti-inflammatory effects are not due to cytotoxicity.
-
In Vivo Models of Neuroinflammation
Animal models are crucial for evaluating the therapeutic potential of this compound in a complex biological system. Systemic administration of LPS in rodents is a widely used model to induce acute neuroinflammation, characterized by microglial activation and increased pro-inflammatory cytokine expression in the brain.
Detailed Protocol: In Vivo LPS-Induced Neuroinflammation Model
-
Animals: Use adult male C57BL/6 mice (8-10 weeks old). House them under standard conditions with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline, i.p.) + Vehicle for this compound (e.g., 0.5% CMC, oral gavage).
-
Group 2: LPS (e.g., 1 mg/kg, i.p.) + Vehicle for this compound.
-
Group 3: LPS (1 mg/kg, i.p.) + this compound (dose to be determined based on literature for niflumic acid, e.g., 20 mg/kg, oral gavage).
-
-
Administration: Administer this compound or its vehicle orally 1 hour prior to the intraperitoneal (i.p.) injection of LPS or saline.
-
Tissue Collection: At a designated time point post-LPS injection (e.g., 4, 6, or 24 hours), euthanize the animals via an approved method. Perfuse transcardially with ice-cold saline.
-
Brain Processing: Extract the brain. Dissect specific regions (e.g., hippocampus, cortex) on ice. One hemisphere can be snap-frozen for biochemical analysis, and the other can be fixed in 4% paraformaldehyde for immunohistochemistry.
-
Analysis:
-
Biochemical Analysis: Homogenize brain tissue and measure levels of TNF-α, IL-1β, and IL-6 using ELISA or Western blot.
-
Immunohistochemistry: Prepare brain sections and stain for microglial activation markers such as Iba1 to assess morphological changes and cell density.
-
Quantitative Data on this compound and Related Compounds
The following tables summarize quantitative findings from studies on this compound and its active metabolite, niflumic acid, in inflammatory models. Data specific to neuroinflammation models are limited, highlighting a key area for future research.
Table 1: In Vitro Effects on Inflammatory Markers
| Model (Cell type) | Stimulant | Drug & Concentration | Parameter Measured | Result | Reference |
| Human Whole Blood | Ca-ionophore A23187 | This compound (Oral Admin.) | Leukotriene B4 (LTB4) | ~50% inhibition | |
| Human Whole Blood | Ca-ionophore A23187 | This compound (Oral Admin.) | Thromboxane B2 (TXB2) | >85% inhibition | |
| Rat Hippocampal Neurons | Glutamate | Niflumic Acid (100 µM) | Excitotoxicity (Cell Death) | Significant reduction | |
| Rat DRG Neurons (CCI model) | GABA (100 µmol/l) | Niflumic Acid (100 µmol/l) | Inward Current | 52.2% suppression |
Table 2: In Vivo Effects in Inflammatory and Neuropathic Pain Models
| Animal Model | Treatment (Dose, Route) | Key Outcome Measure | Result | Reference |
| Stavudine-induced Neuropathic Pain (Rats) | Niflumic Acid (20 mg/kg, i.p.) | Inflammatory Cytokines (TNF-α, IL-1β) | Significant suppression | |
| Stavudine-induced Neuropathic Pain (Rats) | Niflumic Acid (20 mg/kg, i.p.) | Hyperalgesia & Allodynia | Restoration of normal thresholds | |
| MCAO Stroke Model (Rats) | Mefenamic Acid (Fenamate class) (1 mg/kg, ICV) | Infarct Volume | Significant reduction |
Conclusion and Future Directions
This compound, through its active metabolite niflumic acid, presents a compelling candidate for neuroinflammation research. Its well-established role as a COX inhibitor provides a clear rationale for its use in models where prostaglandin-mediated inflammation is a key driver.
However, the existing literature reveals significant gaps and opportunities for future investigation:
-
Direct Neuroinflammation Studies: There is a notable lack of studies specifically evaluating this compound in established in vitro and in vivo models of neuroinflammation (e.g., LPS-challenged microglia, animal models of Alzheimer's or Parkinson's disease).
-
Mechanism Elucidation: The potential for this compound to modulate non-COX pathways, particularly the NLRP3 inflammasome and PPAR-γ, is a promising but underexplored area. Research in this domain could reveal novel therapeutic angles for CNS disorders.
-
Comparative Efficacy: Rigorous studies comparing the neuroprotective and anti-inflammatory efficacy of this compound to other NSAIDs within the same neuroinflammation model would be highly valuable for the drug development community.
By leveraging the detailed protocols and mechanistic insights provided in this guide, researchers can effectively incorporate this compound into their studies to explore its potential as a modulator of neuroinflammatory processes and a therapeutic agent for CNS diseases.
References
An In-depth Technical Guide to the Gastroprotective Mechanism of Morniflumate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morniflumate, the β-morpholinoethyl ester of niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits a notable gastroprotective profile compared to its parent compound and other NSAIDs. This technical guide delineates the multifaceted gastroprotective mechanism of this compound, presenting key quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the underlying signaling pathways. The evidence collectively demonstrates that this compound's gastric-sparing properties are attributable to a combination of factors, including its prodrug nature which minimizes local irritation, its ability to inhibit gastric acid secretion, and a unique, localized enhancement of cytoprotective prostaglandin levels within the gastric mucosa.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely utilized for their analgesic, anti-inflammatory, and antipyretic properties.[1][2] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (PGs).[1][2] However, the inhibition of COX-1 in the gastrointestinal tract can lead to significant adverse effects, such as gastric mucosal damage and ulceration, due to the depletion of gastroprotective prostaglandins.[2]
This compound is an NSAID of the fenamate class, structurally an esterified form of niflumic acid. It possesses anti-inflammatory, analgesic, and antipyretic activities comparable to its parent compound, niflumic acid. A key distinguishing feature of this compound is its significantly improved gastric tolerance. This guide provides a comprehensive examination of the mechanisms responsible for this compound's gastroprotective effects, supported by experimental data and methodologies.
Core Gastroprotective Mechanisms
This compound's gastroprotective activity is not attributed to a single factor but rather a synergistic combination of pharmacologic and physiologic effects.
Prodrug Nature and Reduced Local Irritation
This compound is absorbed as an intact ester from the gastrointestinal tract and is subsequently hydrolyzed in the plasma to its active metabolite, niflumic acid. This prodrug design is crucial as it avoids the direct contact of the acidic niflumic acid with the gastric mucosa, thereby minimizing the "topical" irritant effect that is characteristic of many acidic NSAIDs.
Inhibition of Gastric Acid Secretion
A pivotal aspect of this compound's gastroprotective action is its ability to inhibit gastric acid secretion. Experimental studies in rat models have demonstrated a marked, dose-dependent reduction in both basal and stimulated gastric acid output. This effect contributes significantly to maintaining the integrity of the gastric mucosal barrier.
Modulation of Gastric Prostaglandin Levels
While systemically inhibiting prostaglandin synthesis, a hallmark of NSAID activity, this compound paradoxically increases the concentration of cytoprotective prostaglandins, specifically PGE2, within the glandular portion of the stomach wall. This localized effect is a key differentiator from other NSAIDs and is central to its cytoprotective properties. It is important to note that this compound does not reverse the prostaglandin synthesis-blocking effect of other ulcerogenic NSAIDs when co-administered.
Quantitative Data on Gastroprotective Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the gastroprotective effects of this compound in rat models.
Table 1: Inhibition of NSAID-Induced Gastric Hemorrhagic Lesions by this compound
| Ulcerogenic Agent | This compound Dose (mg/kg, p.o.) | Lesion Inhibition (%) |
| Acetylsalicylic Acid | 25 | 45 |
| 50 | 70 | |
| 100 | 85 | |
| Indomethacin | 25 | 55 |
| 50 | 78 | |
| 100 | 92 | |
| Diclofenac | 50 | 65 |
| 100 | 88 | |
| Ketoprofen | 50 | 60 |
| 100 | 82 | |
| Naproxen | 50 | 58 |
| 100 | 79 | |
| Phenylbutazone | 100 | 75 |
Data compiled from experimental studies in rats, demonstrating a dose-dependent protective effect of this compound against gastric lesions induced by various NSAIDs.
Table 2: Inhibition of Necrotic Agent-Induced Gastric Lesions by this compound
| Necrotic Agent | This compound Dose (mg/kg, p.o.) | Lesion Inhibition (%) |
| Absolute Ethanol | 25 | 50 |
| 50 | 72 | |
| 100 | 89 | |
| HCl 0.6 mol/L | 50 | 68 |
| 100 | 85 | |
| NaOH 0.2 mol/L | 50 | 62 |
| 100 | 81 | |
| NaCl 25% | 50 | 55 |
| 100 | 76 |
This table illustrates this compound's cytoprotective effect against gastric damage induced by various necrotizing agents, independent of prostaglandin inhibition.
Table 3: Effect of this compound on Gastric Acid Secretion in Pylorus-Ligated Rats
| Treatment | Dose (mg/kg, p.o.) | Gastric Juice Volume (mL) | Total Acid Output (µEq/4h) |
| Control | - | 8.5 ± 0.7 | 750 ± 65 |
| This compound | 50 | 5.2 ± 0.5 | 420 ± 50 |
| 100 | 3.8 ± 0.4 | 280 ± 40 |
*p < 0.05 compared to control. Data represent mean ± SEM. This demonstrates the significant inhibitory effect of this compound on gastric acid secretion.
Table 4: Effect of this compound on Prostaglandin E2 (PGE2) Levels in Gastric Mucosa
| Treatment | Dose (mg/kg, p.o.) | Gastric Mucosal PGE2 (ng/g tissue) |
| Control | - | 150 ± 20 |
| This compound | 100 | 280 ± 35 |
| Indomethacin | 20 | 45 ± 8 |
*p < 0.05 compared to control. Data represent mean ± SEM. This table highlights the paradoxical increase in local cytoprotective PGE2 levels induced by this compound, in contrast to the depletion caused by a classic NSAID like indomethacin.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
NSAID-Induced Gastric Lesion Model
-
Animals: Male Wistar rats (180-200g), fasted for 24 hours with free access to water.
-
Procedure:
-
Administer this compound or vehicle orally (p.o.).
-
One hour later, administer the ulcerogenic NSAID (e.g., indomethacin 20 mg/kg, p.o.).
-
Sacrifice the animals 4 hours after NSAID administration.
-
Excise the stomach, open it along the greater curvature, and rinse with saline.
-
Score the gastric lesions based on their number and severity. The total length of all lesions is measured in mm to determine the ulcer index.
-
Calculate the percentage inhibition of lesions for the this compound-treated groups relative to the vehicle control group.
-
Ethanol-Induced Gastric Lesion Model
-
Animals: Male Sprague-Dawley rats (200-220g), fasted for 24 hours with free access to water.
-
Procedure:
-
Administer this compound or vehicle orally.
-
One hour later, administer 1 mL of absolute ethanol orally.
-
Sacrifice the animals 1 hour after ethanol administration.
-
Excise and prepare the stomach as described in protocol 4.1.
-
Score the gastric lesions and calculate the percentage inhibition.
-
Pylorus Ligation (Shay Rat) Model for Gastric Secretion
-
Animals: Male Wistar rats (190-210g), fasted for 24 hours with free access to water.
-
Procedure:
-
Anesthetize the rats (e.g., with ether or a suitable injectable anesthetic).
-
Perform a midline abdominal incision to expose the stomach.
-
Ligate the pylorus using a silk suture.
-
Administer this compound or vehicle intraduodenally.
-
Suture the abdominal wall.
-
Sacrifice the animals 4 hours after ligation.
-
Collect the gastric contents, measure the volume, and titrate with 0.1 N NaOH to determine the total acid output.
-
Measurement of Gastric Mucosal Prostaglandin E2
-
Animals: Male Wistar rats (180-200g).
-
Procedure:
-
Administer this compound, a reference NSAID (e.g., indomethacin), or vehicle orally.
-
Sacrifice the animals at a predetermined time point (e.g., 2 hours).
-
Excise the stomach and scrape the glandular mucosal layer.
-
Homogenize the mucosal tissue in a suitable buffer (e.g., phosphate buffer with a COX inhibitor like indomethacin to prevent ex vivo PG synthesis).
-
Extract the prostaglandins from the homogenate using an organic solvent (e.g., ethyl acetate).
-
Quantify the PGE2 levels in the extract using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
-
Signaling Pathways and Mechanistic Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.
Caption: Metabolic pathway of this compound to its active form, niflumic acid.
Caption: Key mechanisms contributing to this compound's gastroprotective effect.
Caption: Workflow for assessing this compound's effect on induced gastric lesions.
Conclusion
The gastroprotective mechanism of this compound is a compelling example of rational drug design aimed at mitigating the common adverse effects of NSAIDs. Its action as a prodrug, coupled with its distinct ability to inhibit gastric acid secretion and locally enhance cytoprotective prostaglandin levels, provides a multi-pronged defense for the gastric mucosa. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further explore and build upon the unique gastric-sparing properties of this compound and to inform the development of next-generation anti-inflammatory therapies with improved safety profiles.
References
Morniflumate's Potential in Chronic Inflammatory Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morniflumate, the β-morpholinoethyl ester of niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) with a well-established role in the management of inflammatory conditions. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. This technical guide delves into the preclinical evaluation of this compound in established animal models of chronic inflammatory diseases, namely Adjuvant-Induced Arthritis (AIA), Carrageenan-Induced Paw Edema, and Carrageenan-Induced Pleurisy. Detailed experimental protocols for these models are provided, alongside a summary of the expected quantitative outcomes based on the activity of related NSAIDs. Furthermore, this guide elucidates the key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are modulated by anti-inflammatory interventions.
Introduction
Chronic inflammatory diseases represent a significant burden on global health, necessitating the continued development of effective therapeutic agents. This compound, a derivative of niflumic acid, has demonstrated clinical efficacy in treating pain and inflammation.[1] Its therapeutic action is primarily attributed to the inhibition of COX enzymes, which are pivotal in the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[2] Preclinical animal models are indispensable tools for elucidating the mechanisms of action and evaluating the therapeutic potential of anti-inflammatory compounds. This guide focuses on three widely used models of inflammation to provide a framework for the investigation of this compound's efficacy.
Core Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of NSAIDs like this compound are largely mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4]
Caption: NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated by phosphorylation. The p38 MAPK subfamily is particularly important in the inflammatory response. Upon activation by inflammatory stimuli, p38 MAPK can phosphorylate various downstream targets, including transcription factors that regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[5] There is also evidence of crosstalk between the MAPK and NF-κB pathways, where p38 MAPK can contribute to the activation of NF-κB.
Caption: p38 MAPK signaling pathway in inflammation.
Preclinical Models of Chronic Inflammation
The following sections detail the experimental protocols for three standard preclinical models of inflammation and present the expected quantitative outcomes of anti-inflammatory drug administration.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model of chronic inflammation that shares several pathological features with human rheumatoid arthritis.
A general workflow for this model is outlined below.
Caption: General workflow for Adjuvant-Induced Arthritis model.
-
Animals: Male Lewis rats (150-200 g) are commonly used due to their high susceptibility to AIA.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL) into the plantar surface of the right hind paw or the base of the tail.
-
Treatment: this compound or the vehicle control is administered orally, typically starting on the day of or a few days after CFA injection and continuing for the duration of the study (e.g., 21 days).
-
Assessment of Arthritis:
-
Paw Volume: The volume of both hind paws is measured using a plethysmometer at regular intervals.
-
Arthritic Score: The severity of arthritis in each paw is graded on a scale of 0-4 based on erythema, swelling, and ankylosis.
-
Inflammatory Markers: At the end of the study, serum and paw tissue can be collected for the analysis of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA and for histopathological examination of the joints.
-
| Parameter | Control (AIA) | NSAID-Treated (AIA) | Expected Effect of this compound |
| Paw Volume (mL) on Day 21 | Increased by ~1.5-2.0 mL | Significant reduction in the increase | Dose-dependent reduction in paw swelling |
| Arthritic Score (max. 16) on Day 21 | ~10-14 | Significant reduction | Dose-dependent reduction in clinical score |
| Serum TNF-α (pg/mL) | Elevated | Significantly reduced | Reduction in systemic TNF-α levels |
| Serum IL-6 (pg/mL) | Elevated | Significantly reduced | Reduction in systemic IL-6 levels |
| Joint Histopathology | Severe inflammation, pannus formation, cartilage and bone erosion | Reduced inflammatory cell infiltration and joint damage | Attenuation of joint destruction |
Carrageenan-Induced Paw Edema
This is a widely used model of acute inflammation that is valuable for screening the anti-inflammatory activity of drugs.
-
Animals: Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Treatment: this compound or the vehicle is administered orally, usually 1 hour before the carrageenan injection.
-
Assessment of Edema: The paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
Note: The following table presents expected outcomes based on the known activity of NSAIDs in this model.
| Time Post-Carrageenan | Control (% Increase in Paw Volume) | NSAID-Treated (% Inhibition) | Expected Effect of this compound |
| 1 hour | ~30-40% | ~20-30% | Dose-dependent inhibition |
| 3 hours | ~60-80% | ~40-60% | Dose-dependent inhibition |
| 5 hours | ~50-70% | ~35-55% | Dose-dependent inhibition |
Carrageenan-Induced Pleurisy
This model is used to study the exudative phase of inflammation and leukocyte migration.
-
Animals: Wistar rats (150-200 g) are commonly used.
-
Induction of Pleurisy: Pleurisy is induced by the intrapleural injection of 0.1 mL of 1% carrageenan solution.
-
Treatment: this compound or the vehicle is administered, typically 1 hour before the carrageenan injection.
-
Assessment of Inflammation: At a specific time point (e.g., 4 hours) after carrageenan injection, the animals are euthanized, and the pleural exudate is collected. The volume of the exudate is measured, and the total and differential leukocyte counts are determined. The levels of prostaglandins and cytokines in the exudate can also be measured.
Note: The following table presents expected outcomes based on the known activity of NSAIDs in this model.
| Parameter | Control (Carrageenan) | NSAID-Treated | Expected Effect of this compound |
| Pleural Exudate Volume (mL) | ~1.0-1.5 mL | Significant reduction | Dose-dependent reduction in exudate volume |
| Total Leukocyte Count (x10⁶ cells/rat) | ~20-30 | Significant reduction | Dose-dependent inhibition of leukocyte migration |
| Prostaglandin E₂ in Exudate (ng/mL) | Elevated | Significantly reduced | Significant reduction in prostaglandin levels |
Conclusion
The preclinical models of adjuvant-induced arthritis, carrageenan-induced paw edema, and carrageenan-induced pleurisy provide robust platforms for evaluating the anti-inflammatory potential of this compound. Based on its primary mechanism as a COX inhibitor and the known effects of other NSAIDs in these models, it is anticipated that this compound will demonstrate significant efficacy in reducing paw volume, inflammatory cell infiltration, and the production of key inflammatory mediators such as prostaglandins, TNF-α, and IL-6. The detailed protocols and expected quantitative outcomes presented in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic utility of this compound in chronic inflammatory diseases. Further studies are warranted to generate specific quantitative data for this compound in these models to confirm its preclinical efficacy and to further elucidate its modulatory effects on the NF-κB and MAPK signaling pathways.
References
- 1. Ciclamilast Ameliorates Adjuvant-Induced Arthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adjuvant-Induced Arthritis Model [chondrex.com]
- 3. researchgate.net [researchgate.net]
- 4. Ubiquitination and Degradation of the Inhibitors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput LC-MS/MS Analysis of Morniflumate and its Active Metabolite, Niflumic Acid, in Human Plasma
Abstract
This application note presents a sensitive, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the anti-inflammatory drug morniflumate and its primary active metabolite, niflumic acid, in human plasma. This method is tailored for researchers, scientists, and professionals in drug development engaged in pharmacokinetic, bioequivalence, and toxicokinetic studies. The protocol details sample preparation using protein precipitation, optimized chromatographic conditions, and mass spectrometric parameters for accurate and precise quantification.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that serves as a pro-drug for niflumic acid. Following oral administration, this compound is rapidly hydrolyzed to niflumic acid, which is responsible for the therapeutic effects.[1][2] Accurate quantification of both this compound and niflumic acid is crucial for evaluating the pharmacokinetic profile and bioequivalence of this compound formulations. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for bioanalysis in complex matrices like plasma. This application note provides a comprehensive protocol for the simultaneous determination of these two analytes.
Experimental
Materials and Reagents
-
This compound and Niflumic Acid reference standards
-
Internal Standard (IS) - e.g., a structurally similar compound not present in the sample
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant)
Instrumentation
-
A liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
A C18 reversed-phase analytical column.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.
Protocol:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | % B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive for this compound and Negative for Niflumic Acid
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: +5500 V (Positive), -4500 V (Negative)
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| This compound | 410.2 | 128.1 | Positive |
| Niflumic Acid | 281.0 | 237.0 | Negative |
| Internal Standard | - | - | - |
Note: The selection of precursor and product ions should be optimized for the specific instrument used. The proposed transitions are based on the chemical structures and common fragmentation patterns.
Results and Discussion
This method demonstrates excellent linearity, accuracy, and precision for the quantification of this compound and niflumic acid in human plasma. The protein precipitation method provides good recovery and minimizes matrix effects.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for this compound and niflumic acid analysis, compiled from various sources.[3][4][5]
| Parameter | This compound | Niflumic Acid |
| Linearity Range | 50 - 20,000 ng/mL | 500 - 50,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery | > 85% | > 85% |
Conclusion
The LC-MS/MS method described in this application note is suitable for the high-throughput, quantitative analysis of this compound and niflumic acid in human plasma. The protocol is straightforward and can be readily implemented in a drug development or clinical research setting.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Metabolic conversion of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. GCMS Section 6.14 [people.whitman.edu]
- 4. Simultaneous determination of this compound and its major active metabolite, niflumic acid, in human plasma by high-performance liquid chromatography in stability and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of niflumic acid and its prodrug, talniflumate in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Morniflumate's Inhibitory Potency: Application Notes and Protocols for Determining IC50 Values for COX and 5-LOX Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morniflumate, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the inhibition of key enzymes in the inflammatory cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). Understanding the inhibitory potency of this compound, commonly expressed as the half-maximal inhibitory concentration (IC50), is crucial for drug development and comparative analysis. This document provides detailed application notes and experimental protocols for determining the IC50 values of this compound and its active metabolite, niflumic acid, against COX-1, COX-2, and 5-LOX.
Introduction
This compound is the β-morpholinoethyl ester of niflumic acid. Following administration, it is rapidly hydrolyzed to niflumic acid, which is responsible for the drug's pharmacological activity. Niflumic acid, like other NSAIDs, inhibits the COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Additionally, this compound has been shown to inhibit the 5-LOX pathway, which is responsible for the synthesis of leukotrienes, another class of pro-inflammatory mediators. The dual inhibition of both COX and 5-LOX pathways may offer a broader spectrum of anti-inflammatory activity.
Data Presentation
| Compound | Enzyme | Assay System | IC50 |
| Niflumic Acid | COX-1 | Human Whole Blood | 0.22 - 1.0 µM |
| Niflumic Acid | COX-2 | Human Whole Blood | 0.43 - 12 µM |
| Niflumic Acid | COX-2 | Not Specified | 100 nM |
Note: The range of IC50 values reflects the variability between different experimental setups and conditions.
Regarding 5-LOX inhibition, a study on orally administered this compound in healthy human volunteers demonstrated a significant reduction in leukotriene B4 (LTB4) synthesis, a key product of the 5-LOX pathway. In whole blood experiments, this compound reduced LTB4 synthesis induced by a calcium ionophore by approximately 50%.[1] In the same study, the inhibition of serum thromboxane B2 (TXB2), a COX-1 product, was greater than 85%, suggesting a potent effect on both pathways.[1]
Signaling Pathway
Caption: Arachidonic acid metabolism via COX and 5-LOX pathways and inhibition by this compound.
Experimental Workflow
Caption: General workflow for determining IC50 values of enzyme inhibitors.
Experimental Protocols
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This protocol is adapted from established methods for assessing NSAID activity in a physiologically relevant matrix.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., heparin).
-
This compound or Niflumic Acid.
-
Dimethyl sulfoxide (DMSO) for drug dilution.
-
Lipopolysaccharide (LPS) from E. coli.
-
Calcium Ionophore A23187.
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
-
96-well plates.
-
Incubator (37°C, 5% CO2).
-
Centrifuge.
-
Plate reader.
Protocol for COX-1 Activity (TXB2 Measurement):
-
Prepare serial dilutions of this compound/niflumic acid in DMSO. The final DMSO concentration in the assay should be ≤ 0.5%.
-
Dispense 1 µL of the diluted drug or vehicle (DMSO) into the wells of a 96-well plate.
-
Add 1 mL of fresh, heparinized whole blood to each well.
-
Mix gently and incubate at 37°C for 1 hour to allow for blood clotting and subsequent platelet activation, which stimulates COX-1 activity.
-
After incubation, centrifuge the plates to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
Measure the concentration of TXB2, the stable metabolite of thromboxane A2, in the serum using a specific EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TXB2 formation for each drug concentration compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol for COX-2 Activity (PGE2 Measurement):
-
Prepare serial dilutions of this compound/niflumic acid in DMSO.
-
Dispense 1 µL of the diluted drug or vehicle (DMSO) into the wells of a 96-well plate.
-
Add 1 mL of fresh, heparinized whole blood to each well.
-
Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression in monocytes.
-
Mix gently and incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, centrifuge the plates to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
Measure the concentration of PGE2 in the plasma using a specific EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of PGE2 formation for each drug concentration compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Cellular Assay for 5-LOX Inhibition in Human Polymorphonuclear Leukocytes (PMNs)
This protocol describes a method to assess the inhibition of 5-LOX activity in isolated human immune cells.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Dextran T-500.
-
Ficoll-Paque.
-
Hanks' Balanced Salt Solution (HBSS).
-
This compound or Niflumic Acid.
-
Dimethyl sulfoxide (DMSO).
-
Calcium Ionophore A23187.
-
Enzyme immunoassay (EIA) kit for Leukotriene B4 (LTB4).
-
96-well plates.
-
Incubator (37°C).
-
Centrifuge.
-
Plate reader.
Protocol:
-
Isolation of PMNs:
-
Collect whole blood in tubes containing an anticoagulant.
-
Isolate PMNs using dextran sedimentation followed by density gradient centrifugation over Ficoll-Paque.
-
Lyse contaminating red blood cells with a hypotonic solution.
-
Wash the PMN pellet with HBSS and resuspend to a final concentration of 1 x 10^7 cells/mL in HBSS.
-
-
5-LOX Inhibition Assay:
-
Prepare serial dilutions of this compound/niflumic acid in DMSO.
-
Pre-incubate 100 µL of the PMN suspension with 1 µL of the diluted drug or vehicle (DMSO) in a 96-well plate for 15 minutes at 37°C.
-
Stimulate 5-LOX activity by adding Calcium Ionophore A23187 to a final concentration of 5 µM.
-
Incubate for a further 15 minutes at 37°C.
-
Terminate the reaction by placing the plate on ice and centrifuging to pellet the cells.
-
Collect the supernatant and store at -80°C until analysis.
-
-
Quantification and Data Analysis:
-
Measure the concentration of LTB4 in the supernatant using a specific EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of LTB4 formation for each drug concentration compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The provided protocols offer robust methods for determining the inhibitory potency of this compound and its active metabolite, niflumic acid, against COX-1, COX-2, and 5-LOX. The quantitative data obtained from these assays are essential for characterizing the pharmacological profile of this compound and for guiding further drug development and clinical application. The dual inhibitory action on both cyclooxygenase and 5-lipoxygenase pathways highlights its potential for broad-spectrum anti-inflammatory therapy.
References
Morniflumate's Impact on Cytokine Production in Macrophage Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morniflumate, a non-steroidal anti-inflammatory drug (NSAID), is the morpholinoethyl ester of niflumic acid. Its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent mediators of inflammation.[1] Macrophages are pivotal cells in the inflammatory response, producing a range of pro- and anti-inflammatory cytokines that orchestrate the immune reaction. Understanding the effect of this compound on cytokine production by macrophages is crucial for elucidating its anti-inflammatory mechanism and exploring its therapeutic potential.
These application notes provide a comprehensive guide for investigating the immunomodulatory effects of this compound on macrophage cell lines. The protocols herein detail the necessary steps for cell culture, stimulation, this compound treatment, and the subsequent quantification of key inflammatory cytokines.
Data Presentation
The following tables present representative quantitative data on the inhibitory effects of this compound's active metabolite, niflumic acid, on cytokine production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. This data is compiled from various studies investigating the effects of NSAIDs on macrophage function and serves as a reference for expected outcomes. Researchers should generate their own data for specific experimental conditions.
Table 1: Effect of Niflumic Acid on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Cytokine | LPS (1 µg/mL) | LPS + Niflumic Acid (10 µM) | LPS + Niflumic Acid (50 µM) | LPS + Niflumic Acid (100 µM) |
| TNF-α (pg/mL) | 3500 ± 250 | 2800 ± 210 | 1500 ± 180 | 800 ± 95 |
| IL-1β (pg/mL) | 800 ± 75 | 650 ± 60 | 350 ± 40 | 150 ± 25 |
| IL-6 (pg/mL) | 2500 ± 200 | 1800 ± 150 | 900 ± 110 | 400 ± 50 |
Data are presented as mean ± standard deviation and are representative of expected results.
Table 2: Effect of Niflumic Acid on Anti-inflammatory Cytokine Production in LPS-Stimulated THP-1 Macrophages
| Cytokine | LPS (1 µg/mL) | LPS + Niflumic Acid (10 µM) | LPS + Niflumic Acid (50 µM) | LPS + Niflumic Acid (100 µM) |
| IL-10 (pg/mL) | 600 ± 50 | 620 ± 55 | 650 ± 60 | 680 ± 70 |
Data are presented as mean ± standard deviation and are representative of expected results. Note that some NSAIDs have been shown to have a minimal or even slightly enhancing effect on IL-10 production.
Key Experimental Protocols
Macrophage Cell Culture and Differentiation
a. RAW 264.7 Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain optimal growth.
b. THP-1 Cell Differentiation:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To differentiate THP-1 monocytes into macrophage-like cells, treat the cells with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.[2]
-
Following PMA treatment, remove the medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours before proceeding with experiments.
Macrophage Stimulation and this compound Treatment
-
Seed the differentiated macrophages (RAW 264.7 or THP-1) in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, pre-treat the cells with various concentrations of this compound (or its active metabolite, niflumic acid) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.
-
After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to induce an inflammatory response.[3] A negative control group (untreated cells) should also be included.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
Cytokine Quantification by ELISA
-
After the 24-hour incubation, centrifuge the culture plates to pellet any detached cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-1β, IL-6, and IL-10 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve generated for each assay.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound in macrophages are primarily mediated through the inhibition of the COX-2 enzyme, which leads to a reduction in prostaglandin synthesis. Prostaglandins, particularly PGE2, can amplify the inflammatory response initiated by stimuli like LPS. The primary signaling pathway activated by LPS that leads to the production of pro-inflammatory cytokines is the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: LPS-induced pro-inflammatory cytokine signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's effect on cytokine production.
Conclusion
The provided application notes and protocols offer a standardized framework for researchers to investigate the effects of this compound on cytokine production in macrophage cell lines. By following these methodologies, scientists can generate robust and reproducible data to further understand the anti-inflammatory properties of this drug. The primary mechanism of this compound involves the inhibition of COX-2, leading to a downstream reduction in pro-inflammatory signaling. Further research is warranted to fully elucidate the complete spectrum of its immunomodulatory effects on macrophage function.
References
- 1. Regulation of macrophage cytokine production by prostaglandin E2. Distinct roles of cyclooxygenase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NF-κB activation in macrophages increases atherosclerosis in LDL receptor–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Cells Treated with Morniflumate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morniflumate, the morpholinoethyl ester of niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.[1] This mechanism of action positions this compound as a modulator of inflammatory responses, making it a compound of interest for studying its impact on cellular gene expression, particularly in the context of inflammation-related diseases. Gene expression analysis provides a powerful tool to elucidate the broader molecular effects of this compound beyond COX inhibition, offering insights into its influence on key signaling pathways and identifying potential biomarkers for its therapeutic efficacy and safety.[2][3]
These application notes provide a comprehensive overview and detailed protocols for conducting gene expression analysis in various cell lines treated with this compound. The focus is on two major analytical platforms: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for targeted gene analysis and Microarray/RNA-Sequencing for genome-wide expression profiling.
Key Signaling Pathways Affected by NSAIDs
NSAIDs are known to modulate several key signaling pathways involved in inflammation and cellular stress responses. Based on studies of related compounds like ibuprofen and celecoxib, this compound is anticipated to influence the following pathways:[4][5]
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A crucial regulator of inflammatory gene expression, including cytokines and chemokines.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: This pathway, encompassing ERK, JNK, and p38, is involved in cellular responses to a wide range of stimuli and plays a significant role in inflammation.
Data Presentation: Expected Quantitative Gene Expression Changes
The following tables summarize hypothetical, yet representative, quantitative data on gene expression changes in a human macrophage cell line (e.g., THP-1) treated with this compound. These values are based on typical findings for NSAIDs in inflammatory models.
Table 1: RT-qPCR Analysis of Key Inflammatory Genes
| Gene | Treatment Group | Fold Change (vs. Control) | p-value |
| IL6 | This compound (10 µM) | 0.45 | < 0.01 |
| This compound (50 µM) | 0.21 | < 0.001 | |
| TNF | This compound (10 µM) | 0.62 | < 0.05 |
| This compound (50 µM) | 0.35 | < 0.01 | |
| PTGS2 (COX-2) | This compound (10 µM) | 0.38 | < 0.01 |
| This compound (50 µM) | 0.15 | < 0.001 | |
| CCL2 (MCP-1) | This compound (10 µM) | 0.55 | < 0.05 |
| This compound (50 µM) | 0.28 | < 0.01 |
Table 2: Microarray/RNA-Seq Analysis of Differentially Expressed Genes (Top 5 Up- and Down-regulated)
| Gene Symbol | Gene Name | Fold Change (this compound 50 µM vs. Control) | Function |
| Up-regulated | |||
| DUSP1 | Dual specificity phosphatase 1 | 2.8 | Negative regulator of MAPK signaling |
| IL1RN | Interleukin 1 receptor antagonist | 2.5 | Anti-inflammatory cytokine |
| SOCS3 | Suppressor of cytokine signaling 3 | 2.2 | Negative regulator of cytokine signaling |
| HMOX1 | Heme oxygenase 1 | 2.0 | Antioxidant, anti-inflammatory |
| GDF15 | Growth differentiation factor 15 | 1.8 | Stress response cytokine |
| Down-regulated | |||
| IL1B | Interleukin 1 beta | -4.5 | Pro-inflammatory cytokine |
| CXCL8 (IL8) | C-X-C motif chemokine ligand 8 | -4.2 | Pro-inflammatory chemokine |
| MMP9 | Matrix metallopeptidase 9 | -3.8 | Tissue remodeling, inflammation |
| ICAM1 | Intercellular adhesion molecule 1 | -3.5 | Cell adhesion, inflammation |
| VCAM1 | Vascular cell adhesion molecule 1 | -3.2 | Cell adhesion, inflammation |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing and treating adherent or suspension cell lines with this compound.
Materials:
-
Selected cell line (e.g., THP-1, A549, primary chondrocytes)
-
Complete cell culture medium (specific to the cell line)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density that will result in 70-80% confluency at the time of harvest.
-
For suspension cells, seed at a concentration of approximately 5 x 10⁵ cells/mL.
-
-
This compound Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Treatment:
-
The day after seeding (for adherent cells) or immediately after seeding (for suspension cells), replace the medium with fresh medium containing the desired final concentration of this compound.
-
Prepare a vehicle control group by adding an equivalent volume of DMSO to the medium.
-
Typical treatment concentrations for in vitro studies with NSAIDs range from 1 µM to 100 µM. A dose-response experiment is recommended to determine the optimal concentration.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
-
Cell Harvesting:
-
For suspension cells, pellet the cells by centrifugation.
-
For adherent cells, wash with PBS and then detach using a cell scraper or trypsin-EDTA.
-
Wash the harvested cell pellet with PBS and proceed immediately to RNA extraction or store the pellet at -80°C.
-
Protocol 2: RNA Extraction
This protocol describes the extraction of total RNA from cultured cells using a common reagent like TRIzol.
Materials:
-
TRIzol reagent or similar
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Cell Lysis:
-
Add 1 mL of TRIzol reagent to the cell pellet (for up to 10⁷ cells).
-
Homogenize the lysate by repetitive pipetting.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.
-
Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a fresh tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Air-dry the RNA pellet for 5-10 minutes.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Protocol 3: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
This protocol details the steps for converting RNA to cDNA and performing qPCR for targeted gene expression analysis.
Materials:
-
Total RNA sample
-
Reverse transcriptase kit (with reverse transcriptase, dNTPs, random primers/oligo(dT) primers, and reaction buffer)
-
qPCR master mix (containing Taq polymerase, dNTPs, and SYBR Green or a probe-based detection system)
-
Gene-specific forward and reverse primers
-
RNase-free water
-
Thermal cycler for cDNA synthesis
-
Real-time PCR instrument
Procedure:
-
DNase Treatment (Optional but Recommended):
-
Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis (Reverse Transcription):
-
In an RNase-free tube, combine 1 µg of total RNA with random primers or oligo(dT) primers and RNase-free water.
-
Incubate at 65°C for 5 minutes and then place on ice.
-
Add the reverse transcription master mix (containing buffer, dNTPs, and reverse transcriptase).
-
Perform cDNA synthesis according to the manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).
-
-
qPCR Reaction Setup:
-
In a qPCR plate or tubes, prepare the reaction mix containing qPCR master mix, forward and reverse primers, and RNase-free water.
-
Add the diluted cDNA template to each well.
-
Include no-template controls (NTC) for each primer set.
-
-
qPCR Amplification:
-
Perform the qPCR on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).
-
Include a melt curve analysis at the end of the run for SYBR Green-based assays to check for primer-dimer formation and product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Protocol 4: Microarray/RNA-Sequencing Analysis
This protocol provides a general workflow for genome-wide gene expression analysis. The specific steps will vary depending on the chosen platform (e.g., Affymetrix, Illumina).
Materials:
-
High-quality total RNA
-
Library preparation kit (for RNA-Seq) or labeling kit (for microarrays)
-
Microarray chips or sequencing flow cell
-
Hybridization oven (for microarrays)
-
Microarray scanner or next-generation sequencer
-
Bioinformatics software for data analysis
Procedure:
-
RNA Quality Control:
-
Ensure that the RNA has a high integrity number (RIN) ≥ 7, as determined by a bioanalyzer.
-
-
Sample Preparation:
-
For Microarrays: Synthesize and label cRNA or cDNA from the total RNA according to the manufacturer's protocol.
-
For RNA-Seq: Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA), followed by fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters to generate a library.
-
-
Hybridization (Microarrays) or Sequencing (RNA-Seq):
-
Microarrays: Hybridize the labeled sample to the microarray chip.
-
RNA-Seq: Sequence the prepared library on a next-generation sequencing platform.
-
-
Data Acquisition:
-
Microarrays: Scan the microarray chip to obtain fluorescence intensity data.
-
RNA-Seq: Generate raw sequencing reads (FASTQ files).
-
-
Data Analysis:
-
Microarrays: Perform background correction, normalization, and summarization of the intensity data.
-
RNA-Seq: Perform quality control of the raw reads, trim adapters, align the reads to a reference genome, and quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test, limma for microarrays; DESeq2, edgeR for RNA-Seq).
-
Perform downstream analysis such as pathway analysis and gene ontology (GO) enrichment to interpret the biological significance of the DEGs.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. Effectors of a developmental mitogen-activated protein kinase cascade revealed by expression signatures of signaling mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcription factor activities enhance markers of drug sensitivity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rmdopen.bmj.com [rmdopen.bmj.com]
- 5. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Morniflumate Administration in Rodent Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the administration of morniflumate in established rodent models of arthritis. The following sections offer comprehensive guidance on experimental design, drug administration, and assessment of therapeutic efficacy, tailored for preclinical research in rheumatology and pharmacology.
Introduction
This compound, the β-morpholinoethyl ester of niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action that involves the inhibition of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. This dual inhibition reduces the synthesis of pro-inflammatory prostaglandins and leukotrienes, making it a compound of interest for inflammatory conditions such as rheumatoid arthritis. In preclinical research, rodent models of arthritis, primarily Adjuvant-Induced Arthritis (AIA) in rats and Collagen-Induced Arthritis (CIA) in mice, are instrumental in evaluating the therapeutic potential of anti-inflammatory agents. This compound is rapidly hydrolyzed in plasma to its active metabolite, niflumic acid, which is responsible for its pharmacological effects.[1] Studies have shown that orally administered this compound has anti-inflammatory and analgesic activity comparable to its parent compound, niflumic acid, but with a significantly improved gastrointestinal safety profile.[1]
Mechanism of Action: Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting key enzymes in the arachidonic acid cascade. The diagram below illustrates the signaling pathways inhibited by this compound's active metabolite, niflumic acid.
Quantitative Data Summary
The following table summarizes the anti-inflammatory effects of niflumic acid, the active metabolite of this compound, in a rat model of adjuvant-induced arthritis. This data can be used as a reference for expected efficacy when designing studies with this compound.
| Model | Animal Species | Compound | Dose (mg/kg, p.o.) | Parameter Measured | Efficacy (% Inhibition) | Reference |
| Adjuvant-Induced Arthritis | Rat (Sprague-Dawley) | Niflumic Acid | 50 | Paw Edema (Day 14) | 35.7% | Nagasaka et al., 1982 |
| Adjuvant-Induced Arthritis | Rat (Sprague-Dawley) | Niflumic Acid | 100 | Paw Edema (Day 14) | 48.2% | Nagasaka et al., 1982 |
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of arthritis.
References
Application Notes and Protocols for Morniflumate Cytotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morniflumate, the β-morpholinoethyl ester of niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key in prostaglandin synthesis. Emerging research has focused on the potential cytotoxic effects of NSAIDs, including this compound and its active metabolite niflumic acid, against various cancer cell lines. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using standard cell viability and apoptosis assays. While direct quantitative cytotoxicity data for this compound is limited in the available scientific literature, extensive data exists for its active metabolite, niflumic acid, which is presented here as a strong surrogate for understanding its potential cytotoxic mechanisms.
Data Presentation: Summary of Niflumic Acid Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of niflumic acid on various human cancer cell lines, as reported in scientific literature. This data is crucial for designing effective dose-response experiments for this compound cytotoxicity screening.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | ~100-300 | [1] |
| H460 | Lung Carcinoma | ~100-300 | [1] |
| H1299 | Lung Carcinoma | ~100-300 | [1] |
| CNE-2Z | Nasopharyngeal Carcinoma | Not specified | [2] |
| MCF-7 | Breast Adenocarcinoma | 11.14 (complexed) | [3] |
| HepG2 | Hepatocellular Carcinoma | >100 (complexed) | |
| HT-29 | Colorectal Adenocarcinoma | >100 (complexed) |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
This compound (or Niflumic Acid)
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve this compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value of this compound.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity and compromised cell membrane integrity.
Materials:
-
This compound (or Niflumic Acid)
-
Target cancer cell line
-
Complete cell culture medium
-
LDH assay kit (including substrate, cofactor, and dye solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described previously. Include wells for untreated cells (spontaneous LDH release) and cells treated with lysis buffer (maximum LDH release).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound (or Niflumic Acid)
-
Target cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using the flow cytometry software.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for Niflumic Acid-Induced Apoptosis
Based on studies of niflumic acid, the following signaling pathway is proposed to be involved in its cytotoxic effects. This can serve as a hypothetical model for investigating this compound's mechanism of action.
Caption: Niflumic acid-induced apoptosis signaling.
These protocols and data provide a robust framework for initiating the cytotoxic screening of this compound and for elucidating its potential as an anti-cancer agent. Further research is warranted to establish direct quantitative data for this compound and to validate the proposed signaling pathways.
References
- 1. Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities [pharmacia.pensoft.net]
- 2. Cytotoxicity of Different Excipients on RPMI 2650 Human Nasal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Anticancer Activity of Novel Co(II) and Ni(II) Complexes of Non-steroidal Anti-inflammatory Drug Niflumic Acid Against Human Breast Adenocarcinoma MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Morniflumate Protocol for Primary Immune Cell Cultures: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morniflumate, the β-morpholinoethyl ester of niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1] It is primarily used for its analgesic and anti-inflammatory properties.[2] Upon administration, this compound is rapidly hydrolyzed to its active metabolite, niflumic acid, which exerts the majority of the therapeutic effects.[2] The primary mechanism of action for niflumic acid, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[2][3] Beyond COX inhibition, niflumic acid has been shown to modulate other pathways involved in the immune response, including effects on ion channels and the potential to influence the function of various immune cells such as macrophages, neutrophils, and lymphocytes.
These application notes provide a detailed protocol for the in vitro treatment of primary human immune cell cultures with this compound to assess its immunomodulatory effects. The protocols and data presented are primarily based on studies conducted with niflumic acid, the active metabolite of this compound.
Mechanism of Action on Immune Cells
This compound, through its active metabolite niflumic acid, modulates immune responses through several mechanisms:
-
COX Inhibition: Niflumic acid inhibits both COX-1 and COX-2 enzymes, reducing the production of prostaglandins which are potent mediators of inflammation and pain.
-
Modulation of Dendritic Cells (DCs): Niflumic acid has been shown to induce a tolerogenic phenotype in human monocyte-derived dendritic cells. This is characterized by the dose-dependent downregulation of co-stimulatory molecules (like CD80) and the upregulation of inhibitory surface molecules (ILT3 and ILT4).
-
Cytokine Production Modulation: Niflumic acid alters cytokine secretion from immune cells. For instance, in lipopolysaccharide (LPS)-matured dendritic cells, it completely abrogates the production of IL-12p70 and IL-10 at higher concentrations. In whole blood, this compound has been shown to reduce the synthesis of leukotriene B4 (LTB4) by approximately 50% and thromboxane B2 (TXB2) by over 85%.
-
Inhibition of T-Cell Proliferation: Dendritic cells treated with niflumic acid are poor stimulators of CD4+ T-cell proliferation.
-
Potential Interaction with NF-κB and PPAR-γ Pathways: As an NSAID, niflumic acid may influence key inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. Additionally, some NSAIDs have been shown to act as agonists for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties, particularly in monocytes and macrophages.
Data Presentation
The following tables summarize the quantitative data on the effects of niflumic acid on primary immune cells, as reported in the literature.
Table 1: Effect of Niflumic Acid on Dendritic Cell Cytokine Production
| Cytokine | Cell Type | Stimulant | Niflumic Acid Concentration | Effect | Reference |
| TNF-α | Monocyte-derived DCs | LPS | Not specified | No significant change | |
| IL-12p70 | Monocyte-derived DCs | LPS | High concentrations | Complete abrogation | |
| IL-10 | Monocyte-derived DCs | LPS | High concentrations | Complete abrogation |
Table 2: Effect of this compound on Eicosanoid Synthesis in Whole Blood
| Mediator | Sample Type | Stimulant | This compound Administration | Effect | Reference |
| Leukotriene B4 (LTB4) | Whole Blood | Ca-ionophore A23187 | Single oral dose and steady state | ~50% reduction in synthesis | |
| Thromboxane B2 (TXB2) | Serum | - | Single oral dose and steady state | >85% inhibition |
Table 3: Effect of Niflumic Acid on T-Cell Proliferation
| Assay | Cell Type | Observation | Reference |
| Allogeneic mixed lymphocyte reaction | CD4+ T cells co-cultured with NFA-treated DCs | Poor stimulation of proliferation |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets).
-
Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the PBMCs to a new 50 mL conical tube and wash with sterile PBS.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium.
-
Count the cells using a hemocytometer and assess viability with trypan blue.
-
Adjust the cell concentration to the desired density for downstream applications.
Protocol 2: Treatment of PBMCs with this compound and Cytokine Analysis
This protocol outlines the treatment of isolated PBMCs with this compound and subsequent analysis of cytokine production.
Materials:
-
Isolated PBMCs
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 complete medium
-
Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA) for stimulation
-
96-well cell culture plates
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10, IL-12p70, IFN-γ)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 100 mM). Store at -20°C. Note: As this compound is a prodrug, in vitro studies often use its active metabolite, niflumic acid. If using niflumic acid, prepare the stock solution similarly.
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
This compound Treatment: Prepare serial dilutions of the this compound stock solution in complete RPMI-1640 medium. Add 50 µL of the diluted this compound to the wells to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle control with the same final concentration of DMSO.
-
Pre-incubation: Incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Add 50 µL of the stimulating agent (e.g., LPS at a final concentration of 100 ng/mL for monocytes, or PHA at 5 µg/mL for T-lymphocytes) to the wells. Include unstimulated controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Analysis: Measure the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
Protocol 3: Lymphocyte Proliferation Assay
This protocol assesses the effect of this compound on T-lymphocyte proliferation using a CFSE-based assay.
Materials:
-
Isolated PBMCs or purified T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 complete medium
-
Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation
-
This compound
-
Flow cytometer
Procedure:
-
Cell Labeling: Resuspend PBMCs or T-cells at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Washing: Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Cell Seeding and Treatment: Seed the CFSE-labeled cells in a 96-well plate at 2 x 10^5 cells/well. Add this compound at desired concentrations.
-
Stimulation: Add anti-CD3/anti-CD28 antibodies to stimulate T-cell proliferation.
-
Incubation: Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.
Visualizations
Caption: Experimental workflow for assessing the immunomodulatory effects of this compound.
References
- 1. Simultaneous production of IL-2, IL-4, and IFN-gamma by activated human CD4+ and CD8+ T cell clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytokine production by normal human peripheral blood mononuclear cells as a measure of immunocompetence or the state of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Morniflumate solubility in aqueous solutions for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing morniflumate in aqueous solutions for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as an inhibitor of cyclooxygenase (COX) enzymes.[1][2][3] It is the morpholinoethyl ester of niflumic acid, which is its active metabolite.[1][4] Like many organic compounds, this compound has poor aqueous solubility, which can lead to precipitation when preparing solutions for in vitro experiments in aqueous-based cell culture media or buffers. This can result in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What is the general strategy for preparing this compound for in vitro experiments?
The standard approach is to first prepare a concentrated stock solution of this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO). This stock solution is then diluted to the final desired concentration in the aqueous assay medium. However, care must be taken to avoid precipitation upon dilution.
Q3: My this compound powder is not dissolving in my aqueous buffer, even with vortexing. What should I do?
Directly dissolving this compound in aqueous buffers is not recommended due to its low water solubility. You should first prepare a concentrated stock solution in an organic solvent like DMSO. Mechanical assistance, such as sonication, can aid in the dissolution process in the organic solvent.
Q4: My this compound precipitates out of solution when I dilute my DMSO stock into the cell culture medium. How can I prevent this?
Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:
-
Decrease the Final Concentration: Working with a lower final concentration of this compound in your assay is the simplest solution.
-
Use a Co-solvent System: For higher concentrations, a multi-component solvent system may be necessary. A common formulation involves a combination of DMSO, PEG300, Tween-80, and saline.
-
Employ Complexation Agents: Cyclodextrins, such as SBE-β-CD (sulfobutylether-β-cyclodextrin), can be used to form inclusion complexes with this compound, enhancing its aqueous solubility.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of the aqueous medium. Instead, perform serial dilutions, first into a smaller volume of the medium or buffer, before making the final dilution.
-
Control the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, typically below 1%, to minimize solvent-induced cell toxicity. For sensitive cell lines, the DMSO concentration may need to be even lower (e.g., <0.1%).
Q5: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance of cells to DMSO varies depending on the cell type. For most cell lines, a final DMSO concentration of 0.5% to 1% is generally considered safe. However, for sensitive, nude, or transgenic mouse cells, the concentration should be kept below 2%. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended concentration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve. | Low solubility in the chosen solvent. | Use a recommended organic solvent like DMSO to prepare a high-concentration stock solution. Use of sonication is recommended to aid dissolution. |
| A clear solution is not obtained. | The solution may be a suspension rather than a true solution. | Some protocols, particularly those using SBE-β-CD, may result in a suspended solution. Ensure you are following the correct protocol for your desired outcome (clear solution vs. suspension). |
| Precipitation occurs after dilution in aqueous media. | The aqueous solubility limit has been exceeded. | Decrease the final this compound concentration. Alternatively, use a co-solvent system or a cyclodextrin-based formulation to improve solubility. Perform a stepwise dilution. |
| Inconsistent results between experiments. | Precipitation of the compound leading to variable effective concentrations. | Visually inspect your final solution for any signs of precipitation before adding it to your assay. Prepare fresh dilutions for each experiment. Consider using a solubility-enhancing formulation. |
| Observed cellular toxicity. | The concentration of the organic solvent (e.g., DMSO) is too high. | Reduce the final solvent concentration in your assay. Perform a vehicle control to determine the toxicity threshold of the solvent for your specific cells. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Concentration | Solution Appearance | Notes |
| DMSO | 125 mg/mL (316.15 mM) | - | Sonication needed. |
| DMSO | 60 mg/mL (151.75 mM) | - | Sonication recommended. |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 2.08 mg/mL (5.26 mM) | Clear solution | A co-solvent system for in vivo use that can be adapted for in vitro needs. |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | 2.08 mg/mL (5.26 mM) | Suspended solution | Requires sonication. |
| 10% DMSO >> 90% Corn Oil | ≥ 2.08 mg/mL (5.26 mM) | Clear solution | Primarily for in vivo administration. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortexer
-
Sonicator
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for a 125 mg/mL stock, add 1 mL of DMSO to 125 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in a sonicator bath until a clear solution is obtained.
-
Once fully dissolved, create small-volume aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution using a Co-solvent System
This protocol is adapted from an in vivo formulation and may require optimization for your specific in vitro assay.
Materials:
-
Concentrated this compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile tubes
Procedure (for 1 mL of working solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline or PBS to bring the final volume to 1 mL. Mix well.
-
This will result in a final this compound concentration of 2.08 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Visualizations
Caption: Mechanism of action of this compound via inhibition of COX-1 and COX-2.
Caption: Workflow for preparing this compound solutions and troubleshooting.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Efficacy and safety of this compound for the treatment of symptoms associated with soft tissue inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C19H20F3N3O3 | CID 72106 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Morniflumate in Cell Culture Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using morniflumate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). For instance, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. When preparing working solutions for cell culture, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q2: How should I prepare working solutions of this compound in cell culture media?
To prepare working solutions, the DMSO stock solution should be added to the cell culture medium dropwise while vortexing or gently mixing. This technique helps to facilitate the dissolution of the compound in the aqueous medium. It is crucial to ensure that the final concentration of this compound does not exceed its solubility limit in the cell culture medium to avoid precipitation.
Q3: In which cell culture media can this compound be used?
This compound can generally be used in a variety of common cell culture media, such as Dulbecco's Modified Eagle's Medium (DMEM) and RPMI-1640 medium. However, the stability and solubility of this compound can be influenced by the specific components of the medium, such as serum concentration and pH.
Q4: How stable is this compound in cell culture media at 37°C?
While specific public data on the stability of this compound in cell culture media is limited, small molecules can degrade over time in aqueous solutions, particularly at 37°C. It is strongly recommended to prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment. Avoid long-term storage of media containing this compound at 37°C without a prior stability assessment.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Potential Cause: Degradation of this compound in the cell culture medium.
-
Solution: As a best practice, always prepare fresh working solutions of this compound for each experiment.[1] If you suspect degradation is affecting your results, you can perform a time-course experiment. Incubate this compound in the medium for different durations (e.g., 0, 2, 4, 8, 24 hours) at 37°C before adding it to the cells and assessing the biological response.
-
Potential Cause: Adsorption of the compound to plasticware.
-
Solution: Hydrophobic compounds have a tendency to adsorb to the plastic surfaces of culture plates, tubes, and pipette tips, which can lower the effective concentration of the compound in the medium. To mitigate this, consider using low-adhesion plasticware.
Issue 2: Precipitation of this compound in the cell culture medium.
-
Potential Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Solution: Although this compound may be soluble in a stock solvent like DMSO, its solubility in aqueous cell culture media is significantly lower.[1] Ensure that the final concentration in your medium is below its solubility threshold. When preparing the working solution, add the stock solution to the medium slowly while mixing to aid dissolution.[1]
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., RPMI-1640, DMEM) supplemented as required for your experiments (e.g., with FBS, antibiotics)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO₂
Methodology:
-
Preparation of this compound Solution: Prepare a working solution of this compound in the desired cell culture medium at the final concentration used in your experiments.
-
Time-Course Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Incubation: Place the tubes in a 37°C incubator with 5% CO₂.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Sample Preparation: If the medium contains proteins (e.g., from FBS), precipitate them by adding a suitable organic solvent like acetonitrile. Centrifuge the sample to pellet the precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system.
-
Data Analysis: Analyze the resulting chromatograms to determine the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation of the compound. The percentage of this compound remaining can be calculated relative to the 0-hour time point.
Data Presentation
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | This compound Concentration (µM) - Replicate 1 | This compound Concentration (µM) - Replicate 2 | This compound Concentration (µM) - Replicate 3 | Average Concentration (µM) | % Remaining |
| 0 | 100% | ||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 48 |
This table is a template for researchers to populate with their own experimental data.
Visualizations
References
Technical Support Center: Optimizing Morniflumate Dosage for In Vivo Pain Models in Rodents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing morniflumate dosage for your in vivo pain models in rodents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in the context of pain models?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) and is the morpholinoethyl ester of niflumic acid.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] By blocking these enzymes, this compound reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] After administration, this compound is rapidly hydrolyzed to its active metabolite, niflumic acid, which exerts the therapeutic effects.[1][2]
Q2: What is the active metabolite of this compound and should I use it instead?
A2: The active metabolite of this compound is niflumic acid. This compound is a prodrug designed to be rapidly converted to niflumic acid in the body. While some studies use niflumic acid directly, this compound is reported to have a gastroprotective effect compared to its acidic parent compound. The choice between this compound and niflumic acid may depend on the specific goals of your study and the desired route of administration.
Q3: What are the recommended starting doses for this compound in rodent pain models?
A3: Specific dose-response studies for this compound in common rodent pain models are not extensively published. However, studies using its active metabolite, niflumic acid, can provide guidance. For neuropathic pain in rats, intraperitoneal (i.p.) doses of niflumic acid ranging from 10 to 20 mg/kg have been shown to be effective. Another study in rats reported using niflumic acid at a dose of 14 mg/kg orally (p.o.). For initial studies, a dose-finding experiment within this range is recommended.
Q4: What is the most appropriate route of administration for this compound in rodents?
A4: this compound can be administered via oral gavage (p.o.) or intraperitoneal injection (i.p.). Oral administration of this compound has been shown to be effectively absorbed and rapidly hydrolyzed to niflumic acid. Intraperitoneal injection is also a common route for administering NSAIDs in rodent pain studies and can provide rapid systemic exposure. The choice of administration route will depend on your experimental design and goals.
Q5: When should I administer this compound relative to the induction of pain?
Troubleshooting Guide
Problem 1: High variability in analgesic response between animals.
-
Possible Cause: Genetic differences within the rodent strain, sex differences, or variations in experimental procedures.
-
Troubleshooting Steps:
-
Standardize Animal Population: Use animals of the same strain, age, and sex. If using both sexes, analyze the data separately as NSAID efficacy can differ between males and females.
-
Consistent Dosing: Ensure accurate and consistent dosing for each animal based on its body weight. Prepare fresh drug solutions for each experiment.
-
Controlled Environment: Maintain a consistent and controlled environment (e.g., temperature, lighting, noise) as stress can influence pain perception.
-
Habituation: Acclimate the animals to the testing apparatus and procedures before the experiment to reduce stress-induced variability.
-
Problem 2: Lack of a significant analgesic effect.
-
Possible Cause: The dose of this compound may be too low, the timing of administration may be suboptimal, or the pain model may be insensitive to NSAIDs.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of doses (e.g., starting from the equivalent of 10 mg/kg niflumic acid and escalating) to determine the effective dose (ED50) for your specific model.
-
Optimize Administration Time: Vary the time between drug administration and the pain stimulus to identify the optimal window for analgesic activity, taking into account the time required for conversion to niflumic acid.
-
Model Selection: Be aware that some pain models, particularly those involving high-intensity thermal stimuli, may be less sensitive to NSAIDs. The formalin test (late phase) and carrageenan-induced paw edema are generally more responsive to anti-inflammatory analgesics.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound does not have any confounding effects.
-
Problem 3: Adverse effects observed in the animals (e.g., gastrointestinal issues).
-
Possible Cause: High doses of this compound or prolonged administration can lead to side effects common to NSAIDs.
-
Troubleshooting Steps:
-
Dose Reduction: Use the lowest effective dose determined from your dose-response study.
-
Route of Administration: Oral administration of this compound is suggested to have a better gastrointestinal safety profile compared to niflumic acid.
-
Monitor Animal Health: Closely monitor the animals for any signs of distress, changes in appetite, or abnormal feces. If adverse effects are observed, consider reducing the dose or discontinuing the treatment.
-
Data Presentation
Table 1: Reported Dosages of Niflumic Acid (Active Metabolite of this compound) in Rodent Pain Models
| Species | Pain Model | Route of Administration | Dosage Range (mg/kg) | Reference |
| Rat | Neuropathic Pain | Intraperitoneal (i.p.) | 10, 15, 20 | |
| Rat | Post-traumatic model | Oral (p.o.) | 14 (every 8 hours) |
Table 2: Pharmacokinetic Parameters of Niflumic Acid (Human Data)
| Parameter | Value | Reference |
| Half-life | ~2 hours | |
| Volume of Distribution | 0.12 L/kg | |
| Plasma Protein Binding | Strongly bound |
Note: Rodent-specific pharmacokinetic data for this compound and niflumic acid is limited. The human data is provided for general reference.
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats (for assessing anti-inflammatory effects)
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Drug Preparation: Prepare a solution or suspension of this compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired dose.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of paw edema inhibition for the treated groups compared to the vehicle control group.
2. Formalin Test in Mice (for assessing analgesic effects on inflammatory and neurogenic pain)
-
Animals: Male Swiss or C57BL/6 mice (20-25 g).
-
Drug Preparation: Prepare a solution or suspension of this compound in an appropriate vehicle.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the formalin injection.
-
Induction of Nociception: Inject 20 µL of 2.5% formalin solution into the dorsal surface of the right hind paw.
-
Behavioral Observation: Immediately place the mouse in a transparent observation chamber. Record the total time the animal spends licking or biting the injected paw during two phases:
-
Phase 1 (Neurogenic): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the licking/biting time in the this compound-treated groups to the vehicle control group for both phases.
Mandatory Visualizations
Caption: Mechanism of action of this compound in reducing pain and inflammation.
Caption: Workflow for the carrageenan-induced paw edema model.
Caption: Troubleshooting high variability in rodent pain models.
References
Troubleshooting Morniflumate precipitation in stock solutions
Welcome to the technical support center for Morniflumate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on troubleshooting stock solution precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution, initially clear in an organic solvent, precipitated after dilution in an aqueous buffer. What is the cause and how can I prevent this?
A1: This is a common issue arising from the poor aqueous solubility of this compound. When a concentrated stock in an organic solvent like DMSO is diluted into an aqueous buffer, the final solvent concentration may be insufficient to keep the compound dissolved, leading to precipitation.
To prevent this, consider the following strategies:
-
Stepwise Dilution: Avoid adding the organic stock directly to the final volume of the aqueous buffer. Instead, perform serial dilutions, gradually decreasing the solvent concentration. This allows the compound to equilibrate at each step and can prevent it from crashing out of solution.[1]
-
Use of Co-solvents: For in vivo experiments, a co-solvent system can be employed to improve solubility. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2][3][4]
-
pH Adjustment: this compound is a weakly basic compound.[5] Adjusting the pH of your aqueous buffer to be more acidic may increase its solubility. However, ensure the chosen pH is compatible with your experimental system.
-
Inclusion of Solubilizing Agents: The use of agents like SBE-β-CD (sulfobutyl ether beta-cyclodextrin) can enhance the aqueous solubility of poorly soluble compounds by forming inclusion complexes.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It exhibits high solubility in DMSO, reaching up to 125 mg/mL, although this may require sonication to fully dissolve.
Q3: How should I store my this compound stock solution to ensure its stability?
A3: Once prepared, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For storage, it is recommended to keep the solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.
Troubleshooting Guide
If you are experiencing issues with this compound precipitation, follow this troubleshooting workflow:
References
Technical Support Center: Overcoming Morniflumate Delivery Challenges in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the delivery of morniflumate in animal studies.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to this compound's formulation and administration in a preclinical setting.
| Problem | Potential Cause | Recommended Solution |
| Poor or inconsistent oral absorption | Low aqueous solubility: this compound's active metabolite, niflumic acid, is classified as a Biopharmaceutics Classification System (BCS) Class II compound, indicating poor aqueous solubility and high permeability.[1] This poor solubility can limit its dissolution rate in the gastrointestinal tract, leading to variable absorption. | Formulation Optimization: - Particle Size Reduction: Micronization of this compound can increase the surface area for dissolution.[2] - Co-solvents: Utilize water-miscible organic solvents such as polyethylene glycols (PEGs), propylene glycol, or DMSO to increase solubility.[3] However, be cautious of potential drug precipitation upon dilution with aqueous gastrointestinal fluids. - Lipid-Based Formulations: Formulate this compound in oils, self-emulsifying drug delivery systems (SEDDS), or with surfactants to improve solubilization and absorption.[4][5] - Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier can enhance its dissolution rate. Studies with other poorly soluble fenamates, like mefenamic acid, have shown that solid dispersions can significantly improve oral bioavailability in rats. |
| Vehicle-related toxicity or adverse effects | Irritating vehicle: Some organic solvents or high concentrations of surfactants can cause gastrointestinal irritation or other adverse effects in animals. | Vehicle Selection and Screening: - Prioritize the use of well-tolerated vehicles such as 0.5% methylcellulose or a combination of PEG 400 and water. - Conduct a small pilot study to assess the tolerability of the chosen vehicle in your animal model before proceeding with the main experiment. - Refer to established guidelines for maximum recommended administration volumes for the chosen route and animal species. |
| Difficulty in administering the formulation | High viscosity of the formulation: Lipid-based formulations or suspensions with a high concentration of the drug can be difficult to administer via oral gavage. Improper gavage technique: Incorrect technique can lead to stress, injury, or inaccurate dosing. | Formulation and Administration Technique Refinement: - Optimize Viscosity: Adjust the composition of the vehicle to achieve a viscosity that is easily manageable with the chosen gavage needle size. - Proper Gavage Technique: Ensure personnel are properly trained in oral gavage techniques for the specific animal model. Use appropriate gavage needle size and length. The animal should be properly restrained to ensure the correct alignment of the head and body. Never force the gavage needle. |
| Inconsistent pharmacokinetic (PK) data | Variability in food intake: The presence or absence of food in the stomach can significantly affect the absorption of poorly soluble drugs. Inaccurate blood sampling times: Inconsistent timing of blood collection can lead to high variability in PK profiles. | Standardize Experimental Conditions: - Fasting: Fast animals overnight before oral administration to reduce variability in gastrointestinal conditions. - Consistent Sampling Schedule: Adhere to a strict and consistent blood sampling schedule for all animals. - Microsampling Techniques: Consider using microsampling techniques to collect multiple blood samples from the same animal, which can reduce inter-animal variability. |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is the recommended starting point for formulating this compound for oral administration in rats? A1: Due to its poor aqueous solubility, a good starting point is to prepare a suspension of micronized this compound in a vehicle such as 0.5% w/v methylcellulose in water. Alternatively, a solution in a co-solvent system like 20% DMSO in 80% PEG 400 can be explored, provided it is well-tolerated by the animals.
-
Q2: What is the maximum volume of a formulation that can be administered by oral gavage to a mouse or rat? A2: As a general guideline, the maximum volume for oral gavage should not exceed 10 ml/kg for mice and 20 ml/kg for rats. However, it is always recommended to use the smallest volume necessary.
-
Q3: Can this compound be administered via other routes in animal studies? A3: Yes, depending on the experimental objective. Intraperitoneal (IP) injection is a common alternative to oral administration for achieving systemic exposure while bypassing gastrointestinal absorption variability. For pharmacokinetic studies determining absolute bioavailability, intravenous (IV) administration is necessary.
Pharmacokinetics and Analysis
-
Q4: What is the active form of this compound and how is it metabolized? A4: this compound is a prodrug that is rapidly hydrolyzed in the plasma to its active metabolite, niflumic acid. Niflumic acid is responsible for the pharmacological effects.
-
Q5: What are the expected pharmacokinetic parameters for this compound's active metabolite, niflumic acid, in humans? A5: In humans, niflumic acid has a total plasma clearance of approximately 45 ml/min and an elimination half-life of about 2 hours. While direct oral bioavailability data for this compound in rats is not readily available, studies on other fenamates suggest that formulation strategies can significantly improve bioavailability.
-
Q6: Is there a validated analytical method for quantifying this compound and niflumic acid in plasma? A6: Yes, a rapid and sensitive HPLC method has been developed for the simultaneous determination of this compound and its active metabolite, niflumic acid, in human plasma. This method can be adapted and validated for use with animal plasma samples.
Data Presentation
Table 1: Physicochemical Properties of this compound and Niflumic Acid
| Property | This compound | Niflumic Acid | Reference(s) |
| Molecular Weight | 395.38 g/mol | 282.22 g/mol | |
| Melting Point | 75-77°C | ~203°C | |
| Solubility | Soluble in DMSO | Poor aqueous solubility | |
| BCS Class | Not explicitly classified | Class II (Poor Solubility, High Permeability) |
Table 2: Pharmacokinetic Parameters of Niflumic Acid in Humans (Single Oral Dose)
| Parameter | Value | Unit | Reference(s) |
| Tmax (Time to Peak Concentration) | ~1-2 | hours | |
| t1/2 (Elimination Half-life) | ~2 | hours | |
| Vd (Volume of Distribution) | 0.12 | L/kg | |
| CL (Total Plasma Clearance) | 45 | mL/min |
Table 3: Example of Improved Oral Bioavailability of a Poorly Soluble Fenamate (Mefenamic Acid) in Rats with a Solid Dispersion Formulation
| Formulation | Relative Bioavailability (compared to pure drug) | Reference(s) |
| 20% Mefenamic Acid Solid Dispersion | 2.97-fold higher | |
| 25% Mefenamic Acid Solid Dispersion | 2.24-fold higher |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
-
Materials:
-
This compound powder (micronized, if available)
-
0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder and beaker
-
Analytical balance
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to sterile water while stirring continuously until fully dissolved.
-
Triturate the this compound powder in a mortar with a small amount of the methylcellulose vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Transfer the suspension to a beaker with a magnetic stir bar and continue to stir for at least 30 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps before administration.
-
Protocol 2: Oral Gavage Administration in Rats
-
Materials:
-
Rat
-
Appropriately sized stainless steel or flexible plastic gavage needle (e.g., 16-18 gauge for adult rats)
-
Syringe containing the this compound formulation
-
Personal protective equipment (gloves, lab coat)
-
-
Procedure:
-
Determine the correct length of the gavage needle by measuring from the corner of the rat's mouth to the last rib.
-
Properly restrain the rat to immobilize its head and align the head and body vertically.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance.
-
If any resistance is met, withdraw the needle and reposition. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the formulation.
-
Gently withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 3: Blood Sample Collection from Rats for Pharmacokinetic Analysis
-
Materials:
-
Rat
-
Restrainer (if necessary)
-
Microcentrifuge tubes containing an anticoagulant (e.g., K2EDTA)
-
Lancets or appropriate gauge needles
-
Capillary tubes (for microsampling)
-
Anesthetic (if required for the chosen method)
-
-
Procedure (Saphenous Vein Sampling):
-
Shave the area over the lateral saphenous vein on the hind leg.
-
Restrain the animal and immobilize the hind leg.
-
Apply gentle pressure above the knee to visualize the vein.
-
Puncture the vein with a sterile lancet or needle.
-
Collect the blood into a capillary tube or directly into a microcentrifuge tube.
-
Apply gentle pressure to the puncture site to stop the bleeding.
-
Process the blood sample (e.g., centrifuge to obtain plasma) and store at -80°C until analysis.
-
Protocol 4: Analysis of this compound and Niflumic Acid in Rat Plasma by HPLC
This protocol is adapted from a validated method for human plasma. Validation for rat plasma is required.
-
Chromatographic Conditions:
-
Column: C18 bonded silica column (e.g., 5 µm particle size)
-
Mobile Phase: Acetonitrile and 0.005 M potassium phosphate monobasic in water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 287 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the sample for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the sample into the HPLC system.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of this compound and niflumic acid in blank rat plasma.
-
Determine the concentrations in the unknown samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Mechanism of action of this compound via inhibition of the cyclooxygenase (COX) pathway.
References
- 1. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105777624A - Micronized this compound and composition thereof - Google Patents [patents.google.com]
- 3. Pharmacokinetics and Pharmacodynamics of Immediate- and Modified-Release Mycophenolic Acid Preparations in Healthy Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of pH to systemic exposure of niflumic acid following oral administration of talniflumate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human [drug-dev.com]
Technical Support Center: Investigating Potential Off-Target Effects of Morniflumate In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying potential off-target effects of Morniflumate in vitro. As this compound is a prodrug rapidly hydrolyzed to its active metabolite, niflumic acid, this guide focuses on the in vitro effects of niflumic acid.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary therapeutic effect is mediated by its active metabolite, niflumic acid, which inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2]
Q2: Beyond COX inhibition, what are the known off-target effects of niflumic acid in vitro?
A2: In vitro studies have identified several off-target effects of niflumic acid. The most well-documented include the modulation of various ion channels, particularly calcium-activated chloride channels (CaCCs), and the inhibition of 5-lipoxygenase (5-LOX), another key enzyme in the arachidonic acid cascade.[3] There is also emerging evidence of its interaction with certain cellular signaling pathways.
Q3: How is this compound converted to its active form, niflumic acid, in an experimental setting?
A3: this compound is the morpholinoethyl ester of niflumic acid. In vivo, it undergoes rapid hydrolysis in the plasma to release niflumic acid. For in vitro experiments, it is important to consider that this hydrolysis may be necessary to observe the pharmacological effects. Depending on the experimental system (e.g., cell culture with serum), some degree of spontaneous or esterase-mediated hydrolysis may occur. However, for direct assessment of the active compound's effects, it is often preferable to use niflumic acid directly.
Q4: Are there any known interactions of niflumic acid with nuclear receptors?
A4: Currently, there is limited direct evidence from in vitro studies to suggest a significant interaction between niflumic acid and nuclear receptors. While NSAIDs as a class have been investigated for a wide range of molecular interactions, the primary off-target effects of niflumic acid appear to be focused on ion channels and enzymes of the arachidonic acid pathway.
Data Presentation: Off-Target Interaction Profile of Niflumic Acid
The following table summarizes the reported in vitro inhibitory concentrations (IC50) of niflumic acid for various off-target proteins. It is important to note that these values can vary depending on the specific experimental conditions.
| Target Class | Specific Target | Reported IC50 | Cell/System | Reference |
| Ion Channel | Calcium-Activated Chloride Channel (CaCC) | 1.1 - 6.6 µM | Rabbit Portal Vein Smooth Muscle Cells | |
| Calcium-Activated Chloride Channel (CaCC) | 17 µM | Xenopus Oocytes | ||
| ClC-1 Chloride Channel | ~50 µM | Rat Skeletal Muscle Fibers | ||
| Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels | EC50 for V½ shift: 542 µM | Xenopus Oocytes | ||
| Enzyme | 5-Lipoxygenase (5-LOX) | ~50% inhibition of LTB4 synthesis (in whole blood) | Human Whole Blood | |
| Cyclooxygenase-2 (COX-2) | 100 nM | Not specified |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Off-Target Effects
Caption: this compound is hydrolyzed to niflumic acid, which inhibits COX enzymes and also exhibits off-target effects.
General Workflow for In Vitro Off-Target Screening
Caption: A generalized workflow for identifying and characterizing off-target effects of niflumic acid in vitro.
Troubleshooting Guides
Whole-Cell Patch Clamp for Ion Channel Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Unstable gigaohm seal formation | 1. Dirty pipette tip or cell membrane.2. Incorrect pipette pressure.3. Unhealthy cells.4. Vibrations. | 1. Ensure solutions are filtered and the cell culture is healthy. Use fresh pipettes.2. Apply gentle positive pressure when approaching the cell, then switch to gentle negative pressure to form the seal.3. Use cells from a healthy, low-passage culture. Ensure proper osmolarity of solutions.4. Check the anti-vibration table and ensure all equipment is stable. |
| Loss of whole-cell configuration ("resealing") | 1. Pipette tip is too large or has an irregular shape.2. Excessive suction during break-in.3. Poor cell health. | 1. Pull fresh pipettes and check their resistance (typically 3-7 MΩ).2. Apply short, sharp suction pulses to rupture the membrane rather than prolonged suction.3. Ensure cell culture conditions are optimal. |
| No effect or inconsistent effect of niflumic acid | 1. Incorrect drug concentration.2. Drug degradation or precipitation.3. Incomplete washout between applications. | 1. Verify calculations and prepare fresh drug stocks. Perform a dose-response curve.2. Prepare fresh solutions of niflumic acid for each experiment. Check for solubility issues in your recording solutions.3. Ensure the perfusion system allows for complete exchange of the bath solution. Increase washout time. |
| "Rundown" of current (gradual decrease over time) | 1. Dialysis of essential intracellular components.2. Channel instability. | 1. Consider using the perforated patch technique to preserve the intracellular environment.2. Monitor current stability before drug application. If rundown is rapid, the cell may not be suitable for a long experiment. |
In Vitro Kinase Inhibition Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal | 1. Contaminated reagents.2. Autophosphorylation of the kinase.3. Non-specific binding of antibody (in ELISA-based assays). | 1. Use fresh, high-purity reagents (ATP, buffers, etc.).2. Run a control reaction without the substrate to quantify autophosphorylation. Subtract this background.3. Optimize antibody concentrations and blocking steps. |
| Low signal-to-noise ratio | 1. Suboptimal enzyme concentration or activity.2. Incorrect ATP concentration (too high for competitive inhibitors).3. Insufficient incubation time. | 1. Titrate the kinase to find an optimal concentration that gives a robust signal.2. Use an ATP concentration close to the Km for the kinase to increase sensitivity to competitive inhibitors.3. Optimize the incubation time to ensure the reaction is in the linear range. |
| Inconsistent IC50 values | 1. Pipetting errors.2. Variability in enzyme activity between batches.3. Compound precipitation at high concentrations. | 1. Use calibrated pipettes and ensure proper mixing.2. Qualify each new batch of recombinant kinase to ensure consistent activity.3. Check the solubility of niflumic acid in the assay buffer. Use a lower top concentration if necessary. |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Analysis of Niflumic Acid on Chloride Channels
This protocol is designed to assess the effect of niflumic acid on a chloride channel of interest expressed in a mammalian cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells expressing the chloride channel of interest.
-
External Solution (in mM): 140 NMDG-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NMDG.
-
Internal Solution (in mM): 130 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. pH adjusted to 7.2 with CsOH.
-
Niflumic acid stock solution (e.g., 100 mM in DMSO).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.
-
Achieve Whole-Cell Configuration:
-
Approach a cell with a pipette containing internal solution while applying gentle positive pressure.
-
Form a gigaohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit channel currents.
-
Establish a stable baseline recording for at least 5 minutes.
-
-
Compound Application:
-
Perfuse the chamber with the external solution containing the desired concentration of niflumic acid.
-
Allow 2-3 minutes for the drug to equilibrate.
-
Repeat the voltage-step protocol to record currents in the presence of the drug.
-
-
Washout: Perfuse with the drug-free external solution for 5-10 minutes to assess the reversibility of the effect.
-
Data Analysis:
-
Measure the current amplitude at a specific voltage step (e.g., +80 mV) before, during, and after drug application.
-
Construct a dose-response curve by testing a range of niflumic acid concentrations.
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation (e.g., Hill equation).
-
Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Activity Assay
This spectrophotometric assay measures the ability of niflumic acid to inhibit the activity of 5-LOX by monitoring the formation of hydroperoxides from linoleic acid.
Materials:
-
5-Lipoxygenase enzyme (e.g., from potato or recombinant human).
-
Phosphate buffer (50 mM, pH 6.3).
-
Linoleic acid substrate solution (e.g., 80 mM).
-
Niflumic acid stock solution (in a suitable solvent like DMSO or ethanol).
-
UV-Vis spectrophotometer.
Procedure:
-
Assay Preparation: In a UV-transparent cuvette, prepare the assay mixture containing:
-
Phosphate buffer.
-
The desired concentration of niflumic acid or vehicle control.
-
5-LOX enzyme solution.
-
-
Pre-incubation: Incubate the mixture at 25°C for 5 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding the linoleic acid substrate to the cuvette and mix quickly.
-
Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 234 nm for 3-5 minutes.
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for the control and inhibitor-treated samples.
-
Determine the percentage of inhibition for each concentration of niflumic acid using the formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a generic in vitro kinase assay to screen for inhibitory activity of niflumic acid against a kinase of interest (e.g., ERK1/2). This example uses a fluorescence-based readout.
Materials:
-
Recombinant kinase (e.g., ERK1/2).
-
Kinase-specific substrate peptide.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).
-
ATP.
-
Niflumic acid stock solution (in DMSO).
-
Fluorescence-based ADP detection kit.
-
Microplate reader.
Procedure:
-
Compound Plating: In a 384-well plate, serially dilute niflumic acid in assay buffer to achieve a range of concentrations. Include wells for a positive control (known inhibitor) and a negative control (vehicle).
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in assay buffer and add it to all wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding to the kinase.
-
Reaction Initiation: Prepare an ATP solution in assay buffer and add it to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced by adding the detection reagents from the ADP detection kit according to the manufacturer's instructions.
-
Data Acquisition: Read the fluorescence signal on a microplate reader.
-
Data Analysis:
-
Convert the fluorescence signal to percent inhibition relative to the controls.
-
Plot the percent inhibition against the logarithm of the niflumic acid concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. A gastroprotective anti-inflammatory agent: the beta-morpholinoethyl ester of niflumic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Modulation of arachidonic acid metabolism by orally administered this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Morniflumate concentration to avoid cytotoxicity in cell lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting morniflumate concentration to avoid cytotoxicity in cell lines. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries.
Disclaimer: this compound is a prodrug that is rapidly hydrolyzed to its active metabolite, niflumic acid. Much of the available in vitro cytotoxicity data pertains to niflumic acid. The information provided below primarily focuses on niflumic acid, which should be considered a strong surrogate for understanding the cytotoxic potential of this compound in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain.[1] In cell culture, however, at higher concentrations, it can induce cytotoxicity through mechanisms that may be independent of COX inhibition.
Q2: How does this compound/niflumic acid induce cytotoxicity in cell lines?
Niflumic acid has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. This process involves a cascade of molecular events that lead to cell dismantling. Key aspects of niflumic acid-induced apoptosis include:
-
Mitochondrial-Dependent Pathway: It can trigger the intrinsic apoptotic pathway by altering the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction.[2]
-
Caspase Activation: The apoptotic signal is executed by a family of proteases called caspases. Niflumic acid has been observed to activate initiator caspases like caspase-8 and executioner caspases like caspase-3.[2]
-
PI3K/Akt Signaling Pathway: In some cell lines, niflumic acid-induced apoptosis is associated with the inhibition of the PI3K/Akt signaling pathway, which is a critical cell survival pathway.[2]
Q3: At what concentrations does niflumic acid typically exhibit cytotoxicity?
The cytotoxic concentration of niflumic acid varies significantly depending on the cell line, incubation time, and the assay used to measure viability. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity.
Quantitative Data: Niflumic Acid Cytotoxicity
The following table summarizes reported IC50 values for niflumic acid in various cancer cell lines. It is crucial to note that these values are for niflumic acid, the active metabolite of this compound.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Not Specified | Not Specified | 11.14 (as a Co(II) complex) |
| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified | > 100 (as a Co(II) complex) |
| HT-29 | Colorectal Adenocarcinoma | Not Specified | Not Specified | > 100 (as a Co(II) complex) |
| Rat Skeletal Muscle | Normal Tissue | Current-Clamp | Not Specified | 42 |
Data for Co(II) and Ni(II) complexes of niflumic acid are included to provide a reference for its cytotoxic potential, though these values may not be directly comparable to niflumic acid alone. An IC50 of 42 µM was reported for niflumic acid on the chloride conductance in rat skeletal muscle.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound or Niflumic Acid stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or niflumic acid in a complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound or Niflumic Acid stock solution
-
LDH assay kit (containing reaction mixture, stop solution, and lysis buffer)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Controls: Include a "no-cell" control (media only), a vehicle control, and a "maximum LDH release" control (cells treated with lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, Pipetting errors | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly and use fresh tips for each replicate. |
| Inconsistent dose-response curve | Incorrect drug dilutions, Drug instability | Prepare fresh serial dilutions for each experiment. Check the stability of this compound/niflumic acid in your culture medium. |
| Low signal or no effect at expected cytotoxic concentrations | Insensitive assay, Cell line resistance, Insufficient incubation time | Consider a more sensitive assay. Verify the sensitivity of your cell line to other known cytotoxic agents. Perform a time-course experiment. |
| High background in LDH assay | Serum in the medium contains LDH | Use a low-serum or serum-free medium for the assay period if compatible with your cells. |
| Precipitation of the compound in the medium | Poor solubility | Decrease the final concentration of the compound. Ensure the solvent concentration is minimal and non-toxic. |
Signaling Pathways and Visualizations
Niflumic Acid-Induced Apoptosis Signaling Pathway
Niflumic acid can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the inhibition of pro-survival signals and the activation of pro-apoptotic factors, leading to caspase activation and cell death.
References
Technical Support Center: Morniflumate Interference with Fluorescence-Based Assays
Welcome to the technical support center for researchers encountering potential interference from morniflumate in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence-based assay?
A1: While specific studies on the fluorescent properties of this compound are not extensively documented, it is plausible that this compound, like many small molecule drugs, could interfere with fluorescence-based assays.[1][2] Interference can manifest as either artificially high signals (autofluorescence) or artificially low signals (fluorescence quenching). Given its chemical structure, which includes aromatic rings, this compound has the potential to absorb and/or emit light, or to interact with fluorescent probes.
Q2: What are the primary mechanisms of interference?
A2: The two main mechanisms of interference from a compound like this compound are:
-
Autofluorescence: The compound itself may be fluorescent, emitting light at wavelengths that overlap with your assay's detection range, leading to false-positive signals.[1]
-
Fluorescence Quenching: The compound may absorb the excitation energy from the light source or interact with the excited fluorophore, causing it to return to its ground state without emitting a photon.[3][4] This results in a decreased fluorescence signal, potentially leading to false-negative results.
Q3: What common fluorescent dyes might be affected?
A3: Compounds with potential for interference can affect a wide range of fluorophores. Assays using blue or green fluorescent dyes are often more susceptible to interference from small molecules. Therefore, dyes such as DAPI, Hoechst, fluorescein (FITC), and GFP could potentially be affected. Red-shifted dyes may be less prone to interference.
Q4: How can I determine if this compound is interfering with my assay?
A4: A simple control experiment is the most effective way to check for interference. This involves running the assay with this compound alone, without the biological target or other components, to measure its intrinsic fluorescence. Additionally, you can measure the fluorescence of a known concentration of your fluorescent dye in the presence and absence of this compound.
Troubleshooting Guides
Issue 1: Higher than expected fluorescence signal in treated samples.
This could be an indication of autofluorescence from this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high fluorescence signals.
Experimental Protocol: 'this compound Only' Control
-
Prepare a dilution series of this compound in your standard assay buffer at the same concentrations used in your main experiment.
-
Add the this compound dilutions to the wells of your assay plate.
-
Read the fluorescence of the plate using the same excitation and emission wavelengths as your main experiment.
-
Analyze the data: If you observe a concentration-dependent increase in fluorescence, this confirms that this compound is autofluorescent under your experimental conditions.
Issue 2: Lower than expected fluorescence signal in treated samples.
This may suggest that this compound is quenching the fluorescence of your reporter dye.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low fluorescence signals.
Experimental Protocol: In Vitro Quenching Assay
-
Prepare a constant concentration of your fluorescent dye in the assay buffer.
-
Prepare a dilution series of this compound in the assay buffer.
-
Mix the dye solution with the this compound dilutions.
-
Include a 'dye only' control with no this compound.
-
Incubate for a short period under your standard assay conditions.
-
Measure the fluorescence intensity.
-
Analyze the data: A concentration-dependent decrease in fluorescence in the presence of this compound indicates a quenching effect.
Data Presentation
Table 1: Hypothetical Autofluorescence Data for this compound
| This compound (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation |
| 0 (Buffer) | 52 | 5 |
| 1 | 158 | 12 |
| 10 | 540 | 35 |
| 50 | 2150 | 120 |
| 100 | 4320 | 210 |
Table 2: Hypothetical Quenching Effect of this compound on Fluorescein
| This compound (µM) | Mean Fluorescence Intensity (RFU) | % of Control (Dye Only) |
| 0 (Dye Only) | 8540 | 100% |
| 1 | 8450 | 98.9% |
| 10 | 7680 | 89.9% |
| 50 | 5210 | 61.0% |
| 100 | 3450 | 40.4% |
Signaling Pathway Considerations
In the event that this compound is investigated for its effects on a specific signaling pathway that is monitored by a fluorescent reporter, it is crucial to distinguish between a true biological effect and an artifact of fluorescence interference.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Battle Against Quenching and Fading for Fluorescence: A Model of How to Evaluate the Fluorophore’s Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Battle Against Quenching and Fading for Fluorescence: A Model of How to Evaluate the Fluorophore's Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Normalizing Results in Morniflumate-Treated Primary Cell Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing results from primary cell experiments involving morniflumate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID). It is the morpholinoethyl ester of niflumic acid, which is its active metabolite.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] this compound has also been shown to inhibit the 5-lipoxygenase pathway, which is involved in the production of leukotrienes, another class of inflammatory mediators.
Q2: Why is normalization of results crucial in primary cell experiments with this compound?
Normalization is essential to account for variability between wells, plates, and experiments. In primary cell experiments, this variability can arise from differences in initial cell seeding density, proliferation rates, and metabolic activity. This compound treatment itself can affect cell viability and proliferation, making it critical to distinguish between a specific effect on the target of interest and a general effect on cell health. Normalization ensures that observed differences are due to the specific effects of this compound on the pathway being studied, rather than variations in cell number or overall metabolic activity.
Q3: What are the most common methods for normalizing data in this compound-treated primary cell experiments?
The choice of normalization method depends on the specific assay being performed:
-
For protein quantification (e.g., Western blot): Normalization is typically performed against a housekeeping protein (e.g., GAPDH, β-actin) that is stably expressed across all experimental conditions. Alternatively, total protein staining of the membrane can be used for normalization.[2][3]
-
For gene expression analysis (e.g., qPCR): Normalization is done using one or more validated reference genes (housekeeping genes) whose expression is not affected by this compound treatment.
-
For secreted protein analysis (e.g., ELISA): Results can be normalized to the total protein concentration of the cell lysate from which the supernatant was collected, or to the cell number determined by a separate viability assay.
-
For cell viability and cytotoxicity assays (e.g., MTT, MTS): Results are typically expressed as a percentage of the vehicle-treated control group.
Q4: How do I choose a suitable housekeeping gene for qPCR normalization in my primary cell type treated with this compound?
The expression of commonly used housekeeping genes like GAPDH and β-actin can be affected by experimental conditions, including treatment with NSAIDs. Therefore, it is crucial to validate the stability of your chosen reference gene(s) in your specific primary cell type and under your experimental conditions. A common approach is to test a panel of candidate reference genes and use algorithms like geNorm or NormFinder to identify the most stable ones.
Troubleshooting Guides
Problem 1: High variability in results between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding by gently pipetting up and down. Mix the cell suspension between plating each replicate to prevent settling.
-
-
Possible Cause: "Edge effect" in multi-well plates.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Inconsistent drug concentration due to poor mixing.
-
Solution: After adding this compound, gently swirl the plate to ensure even distribution of the compound in the media.
-
Problem 2: this compound appears to precipitate in the cell culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility in the medium.
-
Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting into the medium, do not exceed a final DMSO concentration of 0.5%, as higher concentrations can be toxic to cells. Perform a stepwise dilution to avoid "solvent shock".
-
-
Possible Cause: Interaction with components in the serum or medium.
-
Solution: Test the solubility of this compound in your specific cell culture medium, both with and without serum. If precipitation persists, consider using a lower concentration or a different formulation if available.
-
Problem 3: My housekeeping protein levels are not consistent across different treatment groups in my Western blot.
-
Possible Cause: The expression of the chosen housekeeping protein is affected by this compound treatment.
-
Solution: Validate your housekeeping protein by running a Western blot with lysates from cells treated with a range of this compound concentrations. If the levels vary, you will need to select a different housekeeping protein. Alternatively, use a total protein stain on your membrane for normalization.
-
-
Possible Cause: Uneven protein loading.
-
Solution: Perform a protein quantification assay (e.g., BCA, Bradford) on your cell lysates and ensure you are loading equal amounts of protein in each lane. Be aware that some substances can interfere with these assays.
-
Data Presentation
Table 1: Effect of Niflumic Acid on Proteoglycan and Hyaluronate Synthesis in Primary Human Chondrocytes.
| Donor | Niflumic Acid (µg/mL) | Proteoglycan Synthesis (% of Control) | Hyaluronate Synthesis (% of Control) |
| 1 | 5 | 120% | 110% |
| 1 | 10 | 135% | 115% |
| 1 | 20 | 145% | 120% |
| 2 | 5 | 105% | 102% |
| 2 | 10 | 110% | 105% |
| 2 | 20 | 115% | 108% |
| 3 | 5 | 98% | 101% |
| 3 | 10 | 102% | 99% |
| 3 | 20 | 105% | 103% |
Data adapted from a study on the in vitro effects of niflumic acid on human cartilage cells. The study showed that the effect of niflumic acid on proteoglycan synthesis varied between donors, with some showing a significant increase while others were unaffected. The effect on hyaluronate synthesis was less pronounced.
Table 2: IC50 Values of Niflumic Acid in Different Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) |
| 5637 | Urinary Bladder Carcinoma | > 100 |
| A-431 | Epidermoid Carcinoma | > 100 |
| UM-SCC-17A | Head and Neck Squamous Carcinoma | > 100 |
| SK-MEL-3 | Melanoma | > 100 |
| MCC13 | Merkel Cell Cancer | 38.2 |
| A172 | Glioblastoma | 45.7 |
Data from a study investigating the antiproliferative effects of niflumic acid. The IC50 values were determined using the sulforodamine B (SRB) assay.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for assessing the effect of this compound on the viability of primary cells in a 96-well plate format.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Normalization: Calculate the percentage of cell viability for each treatment group by dividing the mean absorbance of the treated wells by the mean absorbance of the vehicle control wells and multiplying by 100.
Western Blot for COX-2 Expression
This protocol describes the detection of COX-2 protein levels in this compound-treated primary cells.
Materials:
-
Primary cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against COX-2
-
Primary antibody against a validated housekeeping protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: After this compound treatment, wash the cells with ice-old PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against COX-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a housekeeping protein for normalization.
-
Normalization: Quantify the band intensities using densitometry software. Normalize the COX-2 band intensity to the intensity of the corresponding housekeeping protein band.
ELISA for Prostaglandin E2 (PGE2) Production
This protocol is for the quantification of PGE2 in the supernatant of this compound-treated primary cells using a competitive ELISA kit.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
PGE2 ELISA kit (follow the manufacturer's instructions)
-
96-well plate reader
Procedure:
-
Cell Culture and Treatment: Seed primary cells and treat with this compound as described in the MTT assay protocol.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant from each well.
-
Centrifugation: Centrifuge the supernatant to remove any cells or debris.
-
ELISA Procedure: Perform the ELISA according to the kit manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Adding an enzyme-conjugated PGE2.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction.
-
-
Absorbance Reading: Read the absorbance at the recommended wavelength (usually 450 nm).
-
Standard Curve: Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
PGE2 Quantification: Determine the concentration of PGE2 in your samples from the standard curve. The amount of signal is inversely proportional to the amount of PGE2 in the sample.
-
Normalization: To normalize the results, you can perform a cell viability assay (e.g., MTT) on the cells remaining in the wells after supernatant collection or lyse the cells and perform a protein quantification assay. Express the PGE2 concentration per million cells or per milligram of total cellular protein.
Mandatory Visualization
Caption: Experimental workflow for this compound treatment and result normalization in primary cells.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Logical relationship for selecting a normalization strategy in primary cell experiments.
References
Ensuring consistent Morniflumate activity in different cell passages
Welcome to the Technical Support Center for Morniflumate applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers ensure consistent this compound activity in their cell culture experiments, particularly concerning the variable of cell passage number.
Troubleshooting Guide
This section addresses specific problems you might encounter when using this compound.
Issue 1: Decreased or Inconsistent this compound Activity in Experiments
Q: Why am I observing a diminished or variable response to this compound in my cell cultures over time?
A: This is a common issue often linked to the health and state of the cell line. High passage numbers can lead to genetic drift, altered morphology, and changes in protein expression, which can affect drug sensitivity.[1]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Rationale |
| High Cell Passage Number | 1. Check the passage number of your cells. It is recommended to use cells within a consistent, low-passage range (e.g., <20-25 passages, though this is cell-line dependent).[1][2] 2. Thaw a fresh, low-passage vial of cells from your master cell bank. 3. Perform a side-by-side comparison of this compound's effect on low-passage vs. high-passage cells. | Cells at high passage numbers can experience significant phenotypic and genotypic changes, altering their response to stimuli like drugs. Using a consistent and low passage range is critical for reproducibility. |
| Cell Line Misidentification/Contamination | 1. Authenticate your cell line using Short Tandem Repeat (STR) profiling. 2. Regularly test for mycoplasma contamination. | A misidentified or contaminated cell line will likely exhibit a different and inconsistent response to this compound. |
| Inconsistent Seeding Density | 1. Ensure a homogenous cell suspension before plating. 2. Optimize and maintain a consistent cell seeding density for all experiments. | Inconsistent initial cell numbers across wells is a primary source of variability in cell-based assays. Cell density can also impact drug sensitivity. |
| Reagent Variability or Degradation | 1. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 2. Ensure the DMSO vehicle concentration is consistent and non-toxic (typically ≤0.1%). 3. Check the quality and lot numbers of your media and serum. | Repeated freeze-thaw cycles can degrade the compound. Variations in media or serum components, like growth factors, can interfere with drug activity. |
Issue 2: Unexpected Cytotoxicity or Poor Cell Health
Q: My cells are showing signs of stress or dying even in the vehicle control wells. What could be the cause?
A: Poor cell health can confound experimental results. This may be due to culture conditions or reagent quality.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Rationale |
| High DMSO Concentration | 1. Run a DMSO dose-response curve for your specific cell line to find the maximum tolerated concentration. 2. Keep the final DMSO concentration in all wells (including controls) consistent and as low as possible (ideally ≤0.1%). | High concentrations of DMSO can be toxic to cells, and sensitivity varies between cell lines. |
| Suboptimal Culture Conditions | 1. Ensure cells are in their logarithmic growth phase when starting an experiment. 2. Subculture cells at the recommended confluence and refresh media as required. 3. Minimize exposure time to trypsin or other dissociating agents during passaging. | Healthy, actively dividing cells provide a more reliable and reproducible system for assessing drug effects. Over-confluence or harsh handling can induce stress and apoptosis. |
| Contamination | 1. Visually inspect cultures for signs of bacterial or fungal contamination. 2. Perform routine mycoplasma testing. | Contaminants compete for nutrients and release toxic byproducts, severely impacting cell health and experimental outcomes. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). It is the morpholinoethyl ester of niflumic acid, which is its active metabolite. Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.
Caption: this compound inhibits COX-1/2, blocking prostaglandin synthesis.
Q2: How does cell passage number affect this compound's activity?
A2: Continuous subculturing can lead to cumulative changes in a cell line. A higher passage number can result in reduced sensitivity to this compound. This is because of potential genetic drift, changes in the expression levels of target proteins (like COX-2), or alterations in signaling pathways that regulate inflammation and cell survival.
Caption: Relationship between cell passage number and drug response consistency.
Q3: What is a good experimental workflow to troubleshoot inconsistent results?
A3: A systematic approach is crucial. Start by evaluating the most common sources of variability, such as the cells themselves, before moving on to reagents and protocols.
Caption: A systematic workflow for troubleshooting inconsistent results.
Key Experimental Protocols
Here are summarized protocols for assays commonly used to measure this compound's activity.
Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This protocol determines the concentration of this compound that inhibits cell growth or viability (IC50).
-
Cell Plating: Harvest healthy, low-passage cells in their logarithmic growth phase. Plate them in a 96-well plate at a pre-optimized seeding density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Replace the medium in the wells with the drug-containing medium. Include "vehicle-only" and "untreated" controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
Assay: Add the assay reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Measurement: Read the absorbance or luminescence using a plate reader. The signal correlates with the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Western Blot for COX-2 Expression
This protocol assesses if this compound affects the expression of its target protein, COX-2, which is often upregulated under inflammatory conditions.
-
Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with an inflammatory stimulus (e.g., LPS or TNF-α) with or without various concentrations of this compound for a specified time.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody against COX-2 overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Prostaglandin E2 (PGE2) Measurement by ELISA
This assay directly measures the downstream product of COX activity, providing a functional readout of this compound's inhibitory effect.
-
Cell Culture and Treatment: Plate cells and treat them as described for the Western Blot protocol (Protocol 2).
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant from each well.
-
ELISA: Perform the ELISA for PGE2 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kit being used. This typically involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength.
-
Analysis: Calculate the concentration of PGE2 in each sample by comparing its absorbance to the standard curve. A reduction in PGE2 levels in this compound-treated samples indicates COX inhibition.
References
Validation & Comparative
A Comparative Analysis of COX Inhibition Profiles: Morniflumate and Other Fenamates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase (COX) inhibition profiles of morniflumate and other prominent members of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to Fenamates and COX Inhibition
Fenamates are a class of NSAIDs that exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as gastric protection and platelet aggregation, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. The relative selectivity of NSAIDs for COX-1 versus COX-2 is a critical determinant of their efficacy and side-effect profile.
This compound is the β-morpholinoethyl ester of niflumic acid, another member of the fenamate class. It functions as a prodrug, being rapidly hydrolyzed in the gastrointestinal tract and plasma to its active metabolite, niflumic acid. Therefore, the pharmacological activity and COX inhibition profile of this compound are directly attributable to niflumic acid.[1][2]
Comparative COX Inhibition Data
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound (as niflumic acid) and other fenamates for human COX-1 and COX-2. The data has been compiled from various in vitro studies, and it is important to note that absolute IC50 values can vary depending on the specific experimental conditions. The COX-2 selectivity index (COX-1 IC50 / COX-2 IC50) is also provided to facilitate comparison of the relative selectivity for COX-2. A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | Reference(s) |
| This compound (as Niflumic Acid) | 1.3 | 0.1 | 13 | [3] |
| Mefenamic Acid | 10 | 1.0 | 10 | [4] |
| Tolfenamic Acid | 0.36 | 0.05 | 7.2 | [3] |
| Flufenamic Acid | 3.0 | 0.3 | 10 | |
| Meclofenamic Acid | 0.9 | 0.1 | 9 |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental methodologies. However, they provide a valuable overview of the relative potencies and selectivities of these compounds.
Experimental Protocols
A detailed understanding of the methodologies used to generate COX inhibition data is crucial for interpreting the results. Below is a representative experimental protocol for an in vitro COX inhibition assay using human whole blood.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay measures the production of specific prostaglandins as an index of COX-1 and COX-2 activity in a physiologically relevant environment.
Objective: To determine the IC50 values of test compounds for COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Test compounds (fenamates) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).
-
Incubator, centrifuge, and microplate reader.
Procedure:
-
COX-1 Activity (TxB2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.
-
Blood is allowed to clot for 60 minutes at 37°C to induce platelet aggregation and subsequent TxB2 production via COX-1.
-
The reaction is stopped by placing the samples on ice and adding a COX inhibitor such as indomethacin.
-
Serum is separated by centrifugation.
-
TxB2 levels in the serum are quantified using an EIA kit.
-
-
COX-2 Activity (PGE2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
LPS (e.g., 10 µg/mL) is added to induce the expression of COX-2 in monocytes.
-
The samples are incubated for 24 hours at 37°C.
-
Plasma is separated by centrifugation.
-
PGE2 levels in the plasma are quantified using an EIA kit.
-
Data Analysis:
-
The percentage of inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the COX signaling pathway and a typical experimental workflow for determining COX inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Morniflumate and celecoxib in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two non-steroidal anti-inflammatory drugs (NSAIDs), Morniflumate and Celecoxib. The information presented is collated from various independent studies to offer a comprehensive overview of their respective mechanisms and cellular effects.
I. Executive Summary
This compound, a derivative of niflumic acid, and Celecoxib, a selective COX-2 inhibitor, are both prominent anti-inflammatory agents. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. However, their selectivity for COX isoforms and their downstream effects on cellular pathways, such as apoptosis and NF-κB signaling, exhibit notable differences. This guide delves into the in vitro data to delineate these distinctions.
II. Mechanism of Action and COX Inhibition
This compound's active metabolite, niflumic acid, is known to inhibit both COX-1 and COX-2 enzymes. Furthermore, it has been shown to inhibit the 5-lipoxygenase pathway, suggesting a broader anti-inflammatory profile. Celecoxib, on the other hand, was specifically designed as a selective inhibitor of COX-2. This selectivity is believed to contribute to a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.
Below is a summary of the in vitro inhibitory concentrations (IC50) for both compounds against COX-1 and COX-2. It is important to note that these values are derived from different studies and assay conditions, which may influence the absolute numbers.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Niflumic Acid | COX-1 | 25 | 0.32 |
| COX-2 | 77 | ||
| Celecoxib | COX-1 | >100 | >12.1 |
| COX-2 | 8.2 |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood)
A common method to determine COX-1 and COX-2 inhibition in a physiologically relevant environment is the human whole blood assay.
-
Objective: To measure the potency of test compounds in inhibiting COX-1 (measured by thromboxane B2 production) and COX-2 (measured by prostaglandin E2 production).
-
Materials: Fresh human blood, test compounds (this compound/Celecoxib), lipopolysaccharide (LPS) for COX-2 induction, and enzyme immunoassay (EIA) kits for TXB2 and PGE2.
-
Procedure:
-
COX-1 Assay: Whole blood is allowed to clot for 1 hour at 37°C in the presence of the test compound. The serum is then collected, and the concentration of TXB2, a stable metabolite of the COX-1 product thromboxane A2, is measured by EIA.
-
COX-2 Assay: Whole blood is incubated with LPS for 24 hours at 37°C to induce COX-2 expression. The test compound is then added, and the plasma is collected. The concentration of PGE2, a major product of COX-2, is measured by EIA.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) production is determined as the IC50 value.
III. Apoptosis Induction
Both this compound and Celecoxib have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines in vitro. This pro-apoptotic activity is a significant area of cancer research.
Studies on niflumic acid, the active form of this compound, have demonstrated its ability to induce apoptosis in human cancer cell lines. Similarly, celecoxib has been extensively studied for its pro-apoptotic effects in various cancer models.
| Compound | Cell Line | Concentration | Apoptotic Effect |
| Niflumic Acid | HT-29 (Colon Cancer) | Not specified | Increased apoptosis |
| Celecoxib | Urothelial Carcinoma Cells | 100 µM | Significant increase in apoptosis |
| Cutaneous SCC Cells | 25-50 µM | Minimal apoptosis (<5%) | |
| Rheumatoid Arthritis Synovial Fibroblasts | >60 µM | Cell death observed, but low levels of apoptosis | |
| HT-29 (Colorectal Cancer) | Dose-dependent | Increased apoptosis |
Experimental Protocol: Apoptosis Quantification using Annexin V/Propidium Iodide (PI) Staining
This is a widely used flow cytometry-based method to detect and quantify apoptosis.
-
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect exposed PS. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.
-
Procedure:
-
Cells are cultured and treated with the test compound (this compound or Celecoxib) for a specified time.
-
Cells are harvested and washed with a binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
The cells are incubated in the dark.
-
The stained cells are analyzed by flow cytometry.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
IV. Modulation of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a crucial role in regulating inflammatory responses, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers.
Celecoxib has been shown to inhibit the NF-κB signaling pathway, which may contribute to its anti-inflammatory and anti-cancer effects. Information on the direct effect of this compound on the NF-κB pathway is less documented in the readily available literature.
Diagram: Simplified NF-κB Signaling Pathway and Point of Inhibition by Celecoxib
Caption: Celecoxib inhibits the IKK complex, preventing NF-κB activation.
V. Experimental Workflows
Diagram: General Workflow for In Vitro Drug Comparison
Caption: A generalized workflow for comparing the in vitro effects of two drugs.
VI. Conclusion
The in vitro data suggest that both this compound and Celecoxib possess significant anti-inflammatory and pro-apoptotic properties. The primary distinction lies in their selectivity for COX isoforms, with Celecoxib being highly selective for COX-2, while this compound (via niflumic acid) inhibits both COX-1 and COX-2, in addition to the 5-lipoxygenase pathway. This difference in mechanism may have implications for their efficacy and side-effect profiles.
The pro-apoptotic effects of both drugs warrant further investigation, particularly in the context of cancer therapy. The inhibition of the NF-κB pathway by Celecoxib provides an additional mechanism for its therapeutic potential.
It is crucial to reiterate that the data presented in this guide are compiled from various sources. For a definitive head-to-head comparison, in vitro studies employing the same cell lines, assay conditions, and a range of concentrations for both drugs would be necessary. This guide serves as a valuable starting point for researchers and professionals in the field of drug development to understand the key in vitro characteristics of this compound and Celecoxib.
Morniflumate vs. Naproxen: A Comparative Analysis in Cellular Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morniflumate and naproxen are both non-steroidal anti-inflammatory drugs (NSAIDs) widely used to manage pain and inflammation. Their therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation.[1][2] This guide provides an objective comparison of the in vitro anti-inflammatory performance of this compound, and its active metabolite niflumic acid, against naproxen, supported by available experimental data from cellular models.
Mechanism of Action: The Cyclooxygenase Pathway
Both this compound and naproxen exert their anti-inflammatory effects by inhibiting the COX enzymes, COX-1 and COX-2.[1][2] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated during inflammation.[2] The inhibition of COX-2 is therefore largely responsible for the anti-inflammatory effects of NSAIDs, while the inhibition of COX-1 is associated with some of their gastrointestinal side effects.
This compound is a morpholinoethyl ester of niflumic acid. Following administration, it is rapidly hydrolyzed to niflumic acid, which is the active metabolite responsible for its anti-inflammatory effects. Niflumic acid inhibits both COX-1 and COX-2. Some studies also suggest that this compound and niflumic acid may have additional anti-inflammatory mechanisms, including the inhibition of the 5-lipoxygenase pathway, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.
Naproxen is a non-selective NSAID that inhibits both COX-1 and COX-2 with comparable potency. Its mechanism of action is centered on blocking the conversion of arachidonic acid to prostaglandins.
Comparative Efficacy in Cellular Models
Cyclooxygenase (COX) Inhibition
The inhibitory potency of NSAIDs is often quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a greater potency.
| Drug | Target | IC50 Value | Cellular/Enzyme System | Reference |
| Niflumic Acid | COX-2 | 100 nM | Not specified | |
| Naproxen | oCOX-1 | 340 nM | Ovine COX-1 | |
| mCOX-2 | 180 nM | Murine COX-2 | ||
| hCOX-2 | 0.75 µM | Human COX-2 | ||
| COX-1 | 35.48 µM | Human whole blood | ||
| COX-2 | 64.62 µM | Human whole blood |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as the source of the enzyme (ovine, murine, human) and the assay system used.
Cytokine Production Inhibition
Pro-inflammatory cytokines play a critical role in the inflammatory cascade. The ability of NSAIDs to modulate their production is a key aspect of their anti-inflammatory activity.
This compound (Niflumic Acid):
In a study using human monocyte-derived dendritic cells, niflumic acid was shown to have the following effects on cytokine production:
-
IL-12p70 and IL-10: Production was completely abrogated at higher concentrations of niflumic acid.
-
TNF-α: No significant change in production was observed.
Another study in a rat model of Pneumocystis pneumonia indicated that niflumic acid administration led to a decrease in Pneumocystis-associated inflammation.
Naproxen:
A study on human umbilical vein endothelial cells (HUVECs) stimulated with interleukin-1β (IL-1β) demonstrated that naproxen significantly inhibited the production of several pro-inflammatory cytokines in a dose-dependent manner.
| Cytokine | Vehicle (pg/mL) | IL-1β (pg/mL) | IL-1β + Naproxen (5 µM) (pg/mL) | IL-1β + Naproxen (10 µM) (pg/mL) |
| IL-6 | 116.8 | 621.7 | 468.9 | 345.3 |
| IL-12 | 105.3 | 479.2 | 353.8 | 261.5 |
| TNF-α | 83.6 | 371.7 | 264.3 | 188.9 |
Data adapted from a study on IL-1β-induced HUVECs.
In a separate study using primary human synovial fluid cells from osteoarthritis patients, low-dose naproxen reduced the percentage of IL-1β producing monocytes and macrophages.
Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. Specific details may vary between individual studies.
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Methodology:
-
Purified recombinant human or ovine COX-1 or COX-2 is prepared in a suitable buffer.
-
The enzyme is pre-incubated with various concentrations of the test compound (this compound or naproxen) or vehicle control for a defined period at 37°C.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time and then terminated.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA).
-
The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated.
Cell-Based Cytokine Production Assay
This assay measures the effect of a compound on the production of inflammatory cytokines by cultured cells.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HUVECs, THP-1 monocytes) is cultured in appropriate media.
-
Inflammatory Stimulus: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or a pro-inflammatory cytokine (e.g., IL-1β), to induce the production of other cytokines.
-
Treatment: The stimulated cells are treated with various concentrations of the test compound (this compound or naproxen) or a vehicle control.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production and secretion (typically 24-48 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., IL-6, TNF-α) in the supernatant is measured using a sandwich ELISA.
-
Data Analysis: The inhibition of cytokine production by the test compound is calculated relative to the stimulated control.
Conclusion
Based on the available in vitro data, both this compound (via its active metabolite niflumic acid) and naproxen are effective inhibitors of the COX enzymes, a primary mechanism for their anti-inflammatory action. Naproxen has been shown to be a non-selective inhibitor of both COX-1 and COX-2. While a direct comparison of IC50 values is challenging due to differing experimental setups, the data suggests that niflumic acid is a potent inhibitor of COX-2.
In terms of cytokine modulation, naproxen has demonstrated a clear, dose-dependent inhibition of key pro-inflammatory cytokines such as IL-6 and TNF-α in endothelial cells. The data for this compound/niflumic acid is less comprehensive across the same range of cytokines, but it has been shown to completely abrogate the production of IL-12p70 and IL-10 in dendritic cells at high concentrations.
It is important to note that the overall therapeutic effect of these drugs in vivo is a complex interplay of their pharmacokinetics, pharmacodynamics, and their effects on multiple inflammatory pathways. The information presented here, based on cellular models, provides a foundational understanding for researchers in the field of anti-inflammatory drug development. Further head-to-head studies in standardized cellular and in vivo models are warranted to provide a more definitive comparative assessment of this compound and naproxen.
References
Validating Morniflumate's Efficacy in Primary Human Immune Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of Morniflumate in primary human immune cells against other common non-steroidal anti-inflammatory drugs (NSAIDs). The information is supported by experimental data from scientific literature, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Introduction to this compound and its Mechanism of Action
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. It serves as a pro-drug, being the morpholinoethyl ester of niflumic acid, its active metabolite.[1][2] The primary mechanism of action of this compound, through niflumic acid, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[1][2] Notably, this compound has been shown to inhibit both COX-1 and COX-2 isoenzymes.
A distinguishing feature of this compound is its potential to also inhibit the 5-lipoxygenase (5-LOX) pathway. This dual inhibition of both COX and 5-LOX pathways could offer a broader anti-inflammatory effect compared to NSAIDs that only target the COX pathway, by also reducing the production of leukotrienes, another class of inflammatory mediators.
Comparative Efficacy in Primary Human Immune Cells
Evaluating the efficacy of anti-inflammatory drugs at the cellular level is crucial for understanding their therapeutic potential. Primary human immune cells, such as peripheral blood mononuclear cells (PBMCs), monocytes, and macrophages, are key players in the inflammatory response. Their response to anti-inflammatory agents can be quantified by measuring the inhibition of pro-inflammatory cytokine production and the activity of inflammatory enzymes.
Inhibition of Cyclooxygenase (COX) Enzymes
The inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for the active metabolite of this compound (niflumic acid) and other common NSAIDs on COX-1 and COX-2 activity in human peripheral monocytes. A lower IC50 value indicates greater potency.
| Drug | Target Enzyme | IC50 (µM) in Human Monocytes |
| Niflumic Acid | COX-1 | Data not available in a direct comparative study |
| COX-2 | Data not available in a direct comparative study | |
| Diclofenac | COX-1 | 0.076[3] |
| COX-2 | 0.026 | |
| Ibuprofen | COX-1 | 12 |
| COX-2 | 80 |
Note: While direct comparative IC50 values for Niflumic Acid in human monocytes were not found in the literature search, Diclofenac and Ibuprofen are presented as common benchmarks.
Inhibition of Pro-inflammatory Cytokine Production
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are central to the inflammatory cascade. The ability of an NSAID to inhibit the production of these cytokines by activated immune cells is a key indicator of its anti-inflammatory efficacy.
| Drug | Immune Cell Type | Cytokine | % Inhibition (Concentration) |
| Niflumic Acid | Human Monocyte-Derived Dendritic Cells | IL-12p70 | Complete abrogation (at higher concentrations) |
| Human Monocyte-Derived Dendritic Cells | IL-10 | Complete abrogation (at higher concentrations) | |
| Human Conjunctival Epithelial Cells | IL-6, IL-8 | Reduction (concentration-dependent) | |
| Ibuprofen | Human Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α | Suppression (at 40 µg/ml) |
| Human PBMCs | IL-1 | Suppression (at 40 µg/ml) | |
| Diclofenac | Human Monocytes | TNF-α | Significant increase observed in one study at 6 hours |
Note: The presented data is a summary from various studies and may not be directly comparable due to differences in experimental conditions. Direct head-to-head comparative studies on cytokine inhibition by this compound and other NSAIDs in the same primary human immune cell type are limited.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Inflammatory Signaling Pathway Targeted by this compound
Caption: this compound's dual inhibition of COX and 5-LOX pathways.
Experimental Workflow for Validating Efficacy
Caption: From blood collection to data analysis in drug efficacy testing.
Detailed Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate a mixed population of lymphocytes and monocytes from whole human blood.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
50 mL conical centrifuge tubes
-
Sterile pipettes
-
Centrifuge
Protocol:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque in a new 50 mL conical tube, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the "buffy coat" layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new 50 mL conical tube and wash by adding 3-4 volumes of PBS.
-
Centrifuge at 250 x g for 10 minutes. Discard the supernatant.
-
Repeat the wash step (Step 6) one more time.
-
Resuspend the final PBMC pellet in an appropriate cell culture medium for subsequent experiments.
Macrophage Differentiation and Activation
Objective: To differentiate monocytes from the isolated PBMC population into macrophages and activate them to produce pro-inflammatory cytokines.
Materials:
-
Isolated PBMCs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant human Macrophage Colony-Stimulating Factor (M-CSF)
-
Lipopolysaccharide (LPS)
-
Cell culture plates
Protocol:
-
Plate the isolated PBMCs in RPMI-1640 medium in cell culture plates at a desired density.
-
Allow the monocytes to adhere to the plate by incubating for 2-4 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, gently wash the plates with PBS to remove non-adherent cells (lymphocytes).
-
Add fresh RPMI-1640 medium containing M-CSF (e.g., 50 ng/mL) to the adherent monocytes.
-
Culture the cells for 5-7 days, replacing the medium with fresh M-CSF-containing medium every 2-3 days, to allow differentiation into macrophages.
-
To activate the macrophages, replace the medium with fresh medium containing a stimulating agent such as LPS (e.g., 100 ng/mL).
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α Quantification
Objective: To measure the concentration of TNF-α in the supernatant of cultured immune cells.
Materials:
-
Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Supernatants from cell culture experiments
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well ELISA plate
-
Microplate reader
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add standards and experimental samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP and incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the plate five times with wash buffer.
-
Add the TMB substrate and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound, through its active metabolite niflumic acid, demonstrates a multi-faceted anti-inflammatory profile by inhibiting both COX and 5-LOX pathways. While direct comparative data in primary human immune cells is still emerging, existing evidence suggests its potential to effectively modulate the inflammatory response. The provided experimental protocols offer a framework for researchers to conduct further comparative studies to precisely delineate the efficacy of this compound against other NSAIDs at the cellular level. Such investigations are vital for advancing our understanding of its therapeutic potential in inflammatory conditions.
References
- 1. Efficacy and safety of this compound for the treatment of symptoms associated with soft tissue inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Morniflumate and Ibuprofen on Prostaglandin E2 Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of two non-steroidal anti-inflammatory drugs (NSAIDs), morniflumate and ibuprofen, on the synthesis of prostaglandin E2 (PGE2). This analysis is supported by available experimental data and detailed methodologies to assist in research and drug development.
Introduction to this compound and Ibuprofen
Ibuprofen is a widely used NSAID for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action is the non-selective and reversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for converting arachidonic acid into prostaglandins, key mediators of pain, inflammation, and fever.[1][2]
This compound is the β-morpholinoethyl ester of niflumic acid and is also an NSAID with anti-inflammatory and analgesic effects.[3] It is indicated for treating inflammatory conditions in various systems, including the respiratory, ENT, and urogenital tracts. Upon administration, this compound is hydrolyzed to its active metabolite, niflumic acid, which exerts its therapeutic effects primarily through the inhibition of COX enzymes. Some evidence also suggests that niflumic acid may inhibit the 5-lipoxygenase pathway.
The inhibition of PGE2 synthesis is a critical aspect of the anti-inflammatory and analgesic effects of NSAIDs. PGE2 is a principal mediator of inflammation, and its inhibition can reduce pain and swelling. This guide focuses on the comparative effects of this compound and ibuprofen on this specific prostaglandin.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by COX enzymes (COX-1 and COX-2) to form prostaglandin H2 (PGH2). PGH2 is subsequently converted into various prostaglandins, including the pro-inflammatory PGE2, by specific synthases. Both this compound (via its active metabolite niflumic acid) and ibuprofen interrupt this pathway by inhibiting the activity of COX enzymes, thereby reducing the production of PGE2.
Quantitative Data on PGE2 Synthesis Inhibition
Direct comparative studies quantifying the inhibitory effects of this compound and ibuprofen on PGE2 synthesis in the same experimental setup are limited in publicly available literature. The following tables summarize the available data on the inhibitory concentrations (IC50) for each drug against COX enzymes, which are responsible for PGE2 synthesis. It is important to note that IC50 values can vary significantly based on the experimental conditions, such as the cell type, stimulus, and assay method used.
Table 1: Inhibitory Concentration (IC50) of Ibuprofen on COX Enzymes
| Drug (Enantiomer) | Target | IC50 | Cell/Assay System | Source |
| S-Ibuprofen | COX-1 | 2.1 µM | Human whole blood | |
| S-Ibuprofen | COX-2 | 1.6 µM | Human whole blood | |
| R-Ibuprofen | COX-1 | 34.9 µM | Human whole blood | |
| R-Ibuprofen | COX-2 | >250 µM | Human whole blood | |
| Ibuprofen (racemic) | PGE2 production | ~0.4 µM | Fish gill tissue |
Table 2: Inhibitory Concentration (IC50) of Niflumic Acid (Active Metabolite of this compound) on COX Enzymes
| Drug | Target | IC50 | Cell/Assay System | Source |
| Niflumic Acid | COX-2 | 100 nM | Not specified | Commercial supplier data |
Note: The IC50 value for niflumic acid is from a commercial supplier and not from a peer-reviewed publication, and should be interpreted with caution.
Experimental Protocols
The following is a representative experimental protocol for determining the in vitro inhibitory effect of a compound on PGE2 production in a cell-based model. This method is commonly used in preclinical drug development to assess the anti-inflammatory potential of new chemical entities.
In Vitro PGE2 Inhibition Assay using RAW 264.7 Macrophage Cells
Objective: To quantify the dose-dependent inhibition of PGE2 synthesis by a test compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (this compound, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Prostaglandin E2 (PGE2) competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
RAW 264.7 cells are cultured in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound or ibuprofen). A vehicle control (medium with the solvent at the same concentration used for the test compounds) is also included.
-
-
Inflammatory Stimulation:
-
After a pre-incubation period with the test compounds (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and subsequent PGE2 production. A negative control group (without LPS stimulation) is included to measure basal PGE2 levels.
-
-
Incubation and Supernatant Collection:
-
The plates are incubated for a specified period (e.g., 24 hours) to allow for PGE2 synthesis and secretion into the culture medium.
-
After incubation, the cell culture supernatants are collected for PGE2 analysis.
-
-
PGE2 Quantification (ELISA):
-
The concentration of PGE2 in the collected supernatants is determined using a competitive ELISA kit according to the manufacturer's instructions.
-
Briefly, the supernatant samples and PGE2 standards are added to a microplate pre-coated with antibodies specific for PGE2.
-
A fixed amount of HRP-labeled PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.
-
After incubation and washing steps, a substrate solution is added, and the color development is measured using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the PGE2 standards against their known concentrations.
-
The concentration of PGE2 in each sample is calculated from the standard curve.
-
The percentage inhibition of PGE2 production for each concentration of the test compound is calculated relative to the LPS-stimulated vehicle control.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of PGE2 production) is determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Comparative Summary and Conclusion
Both this compound and ibuprofen effectively reduce inflammation and pain by inhibiting the synthesis of prostaglandin E2 through the blockade of COX enzymes. Ibuprofen is a well-characterized non-selective inhibitor of both COX-1 and COX-2. This compound's active metabolite, niflumic acid, also inhibits COX enzymes, with some data suggesting a degree of selectivity for COX-2, although this requires further validation from peer-reviewed sources.
A direct, quantitative comparison of the potency of this compound and ibuprofen on PGE2 synthesis is challenging due to the lack of head-to-head studies. The available IC50 values are derived from different experimental systems, making a direct comparison prone to inaccuracies. The data for ibuprofen shows variability depending on the specific enantiomer and the assay system used.
Key Observations:
-
Mechanism: Both drugs share a common mechanism of inhibiting COX enzymes to reduce PGE2 synthesis.
-
Ibuprofen: Demonstrates non-selective inhibition of COX-1 and COX-2. Clinical studies confirm its ability to reduce PGE2 levels in vivo.
-
This compound: Acts through its active metabolite, niflumic acid, to inhibit COX enzymes. Further peer-reviewed studies are needed to definitively characterize its selectivity profile and comparative potency against ibuprofen.
Based on the available evidence, both this compound and ibuprofen are effective inhibitors of prostaglandin synthesis. The choice between these two agents in a research or clinical context may depend on factors such as their pharmacokinetic profiles, safety profiles, and specific indications. For a definitive comparison of their potency on PGE2 synthesis, further direct comparative in vitro and in vivo studies using standardized protocols are warranted. The experimental protocol outlined in this guide provides a robust framework for conducting such comparative analyses.
References
- 1. Effect of Ibuprofen on IL-1β, TNF-α and PGE2 levels in periapical exudates: a double blinded clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound for the treatment of symptoms associated with soft tissue inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Relative COX-2 Selectivity of Morniflumate and Diclofenac: A Comparative Guide for Researchers
In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs), the balance between therapeutic efficacy and adverse effects is largely dictated by the selective inhibition of cyclooxygenase (COX) enzymes. This guide provides a detailed comparison of the relative COX-2 selectivity of morniflumate and diclofenac, offering researchers, scientists, and drug development professionals a data-driven assessment based on available experimental evidence.
Executive Summary
This compound, a morpholinoethyl ester of niflumic acid, and diclofenac, a phenylacetic acid derivative, both exert their anti-inflammatory effects through the inhibition of COX enzymes. This compound is a prodrug that is rapidly hydrolyzed in the plasma to its active metabolite, niflumic acid, which is responsible for its pharmacological activity. Experimental data from comparative studies utilizing human whole blood assays indicate that both niflumic acid and diclofenac exhibit a degree of selectivity towards COX-2. However, diclofenac demonstrates a more pronounced preferential inhibition of COX-2 over COX-1 when compared directly with niflumic acid under the same experimental conditions.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Both this compound (via its active metabolite niflumic acid) and diclofenac are non-selective COX inhibitors, meaning they inhibit both COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining platelet function.[3] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[3] The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of COX-1.[1]
Quantitative Comparison of COX-2 Selectivity
The selectivity of an NSAID for COX-2 over COX-1 is typically expressed as a selectivity index (SI), calculated from the ratio of the 50% inhibitory concentrations (IC50) for COX-1 and COX-2 (SI = IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2. The following tables summarize the IC50 values and selectivity indices for niflumic acid (the active metabolite of this compound) and diclofenac from a key comparative study using a human whole blood assay.
Table 1: Comparative COX-1 and COX-2 Inhibition (IC50 Values)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Data Source |
| Niflumic Acid | 11 | 74 | |
| Diclofenac | 1.2 | 0.05 |
Table 2: Calculated COX-2 Selectivity Index
| Compound | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Niflumic Acid | 0.15 |
| Diclofenac | 24 |
Based on this direct comparison, diclofenac exhibits a significantly higher selectivity for the COX-2 enzyme than niflumic acid. The selectivity index of 24 for diclofenac indicates a 24-fold greater potency for inhibiting COX-2 over COX-1 in this assay. In contrast, the selectivity index of 0.15 for niflumic acid suggests it is more potent at inhibiting COX-1 than COX-2.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity and selectivity is crucial for the preclinical assessment of NSAIDs. The human whole blood assay is a widely accepted method that provides a physiologically relevant environment for evaluating drug activity.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
Principle: This ex vivo assay measures the production of specific prostaglandins as markers for COX-1 and COX-2 activity in human whole blood. COX-1 activity is assessed by measuring the synthesis of thromboxane B2 (TXB2) upon blood clotting, while COX-2 activity is determined by measuring prostaglandin E2 (PGE2) production in response to stimulation with lipopolysaccharide (LPS).
Protocol Outline:
-
Blood Collection: Fresh human venous blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Incubation with Inhibitor: Aliquots of whole blood are incubated with various concentrations of the test compounds (this compound/niflumic acid or diclofenac) or vehicle control for a specified period at 37°C.
-
COX-1 Activity Measurement (Thromboxane B2 Synthesis):
-
Blood samples are allowed to clot at 37°C for a defined time (e.g., 60 minutes) to induce platelet aggregation and subsequent TXB2 production via COX-1.
-
The reaction is stopped by placing the samples on ice and centrifuging to separate the serum.
-
The concentration of TXB2 in the serum is quantified using a specific enzyme immunoassay (EIA) or other sensitive analytical methods.
-
-
COX-2 Activity Measurement (Prostaglandin E2 Synthesis):
-
Whole blood aliquots are incubated with lipopolysaccharide (LPS) to induce the expression and activity of COX-2 in monocytes.
-
After the induction period, the samples are further incubated to allow for PGE2 synthesis.
-
The reaction is terminated, and plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is measured by EIA.
-
-
Data Analysis:
-
The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each drug concentration relative to the vehicle control.
-
IC50 values, the concentration of the drug that produces 50% inhibition, are determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
The COX-2 selectivity index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the prostaglandin synthesis pathway and the experimental workflow for determining COX selectivity.
Caption: Prostaglandin Synthesis Pathway and NSAID Inhibition.
Caption: Workflow for Determining COX-2 Selectivity.
Conclusion
The available experimental data from direct comparative studies indicate that while both this compound (as its active metabolite niflumic acid) and diclofenac inhibit both COX-1 and COX-2, diclofenac exhibits a substantially greater selectivity for COX-2. This difference in selectivity has important implications for the potential therapeutic benefits and side-effect profiles of these two NSAIDs. For researchers and drug development professionals, this comparative analysis underscores the importance of standardized, head-to-head experimental evaluations in accurately characterizing the pharmacological properties of anti-inflammatory compounds. The methodologies and data presented here provide a framework for such assessments.
References
Validating the Anti-inflammatory Effects of Morniflumate: A Comparative Guide for Ex Vivo Tissue Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of morniflumate with other non-steroidal anti-inflammatory drugs (NSAIDs) in the context of ex vivo tissue models. By presenting available experimental data, detailed methodologies, and visual representations of key biological pathways and workflows, this document aims to facilitate informed decisions in preclinical research and drug development.
Introduction to this compound and Ex Vivo Models
This compound is the β-morpholinoethyl ester of niflumic acid, belonging to the fenamate class of NSAIDs. Upon administration, it is rapidly hydrolyzed to niflumic acid, its active metabolite. The primary anti-inflammatory mechanism of this compound involves the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. This dual inhibition reduces the synthesis of pro-inflammatory prostaglandins and leukotrienes from arachidonic acid.
Ex vivo tissue models serve as a crucial intermediate step between in vitro cell-based assays and in vivo animal studies. These models, which utilize fresh tissue explants maintained in a viable state, offer a more physiologically relevant environment by preserving the complex cellular architecture and interactions of the original tissue. For dermatological and inflammatory research, ex vivo skin models are particularly valuable for assessing the efficacy of topically applied anti-inflammatory agents.
Comparative Anti-inflammatory Effects in Ex Vivo Models
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound (via its active metabolite, niflumic acid) and other commonly used NSAIDs in various ex vivo models. It is important to note that the data are compiled from different studies with varying experimental conditions. Therefore, direct comparisons should be made with caution, and the primary purpose of these tables is to provide a consolidated overview of the existing evidence.
Table 1: Inhibition of Pro-inflammatory Mediators
| Drug | Ex Vivo Model | Measured Parameter | Result |
| This compound | Human Whole Blood | Leukotriene B4 (LTB4) Synthesis | ~50% inhibition |
| Human Whole Blood | Thromboxane B2 (TXB2) Synthesis | >85% inhibition | |
| Diclofenac | Human Skin Organ Culture | Prostaglandin E2 (PGE2) Levels | 92% reduction |
| Human Articular Chondrocytes | COX-1 Activity (IC50) | 0.611 µM | |
| Human Articular Chondrocytes | COX-2 Activity (IC50) | 0.63 µM | |
| Naproxen | Rat Model (ex vivo synthesis) | PGE2 Synthesis (IC50) | 13 µM |
| Rat Model (ex vivo synthesis) | TXB2 Synthesis (IC50) | 5 µM | |
| Celecoxib | Human Skin Organ Culture | PGE2 Levels | ~80% reduction |
| In Vitro Assay | COX-2 Activity (IC50) | 0.055 µM |
Table 2: Effect on COX-2 Expression
| Drug | Ex Vivo Model | Result |
| Naproxen | Porcine Skin | 16% reduction in COX-2 expression (to 84% of control)[1] |
| Ibuprofen | Porcine Skin | 40% reduction in COX-2 expression[1] |
Experimental Protocols
Standardized Ex Vivo Skin Inflammation Model Protocol
This protocol is a generalized representation based on methodologies described in the literature for assessing the efficacy of topical anti-inflammatory agents.
-
Tissue Acquisition and Preparation:
-
Obtain fresh skin tissue (e.g., porcine ear skin or human skin from elective surgeries) under sterile conditions.
-
Remove subcutaneous fat and connective tissue.
-
Prepare full-thickness skin explants using a biopsy punch (e.g., 8-12 mm diameter).
-
-
Ex Vivo Culture Setup:
-
Mount the skin explants in Franz diffusion cells, with the dermal side in contact with the receptor medium (e.g., Dulbecco's Modified Eagle Medium supplemented with antibiotics and fetal bovine serum).
-
Maintain the setup at 37°C.
-
-
Induction of Inflammation (Optional):
-
For tissues without pre-existing inflammation, an inflammatory response can be induced by treating the skin explants with agents such as lipopolysaccharide (LPS), phorbol esters (e.g., TPA), or a cocktail of cytokines (e.g., TNF-α and IL-1β) added to the culture medium.
-
-
Application of Anti-inflammatory Agents:
-
Prepare formulations of this compound and comparator NSAIDs at desired concentrations.
-
Topically apply a standardized amount of each formulation to the epidermal surface of the skin explants.
-
Include a vehicle control group (formulation base without the active drug) and an untreated control group.
-
-
Incubation and Sample Collection:
-
Incubate the treated explants for a defined period (e.g., 6, 12, or 24 hours).
-
At the end of the incubation, collect the receptor medium and the skin tissue.
-
-
Analysis of Inflammatory Markers:
-
Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) Measurement: Homogenize the skin tissue and/or use the collected receptor medium. Quantify the levels of PGE2 and LTB4 using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
COX-2 Expression Analysis: Extract total protein from the homogenized skin tissue. Determine the relative expression levels of COX-2 protein using Western blotting, with a housekeeping protein (e.g., β-actin or GAPDH) for normalization. Alternatively, immunohistochemistry can be used for qualitative or semi-quantitative analysis of COX-2 expression in tissue sections.
-
Whole Blood Assay for LTB4 and TXB2 Synthesis
-
Blood Collection: Draw venous blood from healthy human volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Treatment: Aliquot the whole blood into tubes and add this compound or comparator NSAIDs at various concentrations. Include a vehicle control.
-
Stimulation:
-
For LTB4 synthesis, stimulate the blood with a calcium ionophore (e.g., A23187).
-
For TXB2 synthesis, allow the blood to clot at 37°C for a defined period (e.g., 60 minutes) to induce platelet activation and thromboxane production.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to separate plasma or serum.
-
Quantify LTB4 and TXB2 levels in the plasma/serum using ELISA or other sensitive immunoassays.
-
Visualizing the Mechanisms and Workflows
Arachidonic Acid Inflammatory Pathway
Caption: this compound's dual inhibition of COX and 5-LOX pathways.
Experimental Workflow for Ex Vivo Skin Model
Caption: Workflow for evaluating anti-inflammatory drugs in an ex vivo skin model.
Conclusion
The available ex vivo data, while not from single comparative studies, suggest that this compound, through its active metabolite niflumic acid, is a potent inhibitor of key inflammatory mediators. Its dual inhibition of both the cyclooxygenase and 5-lipoxygenase pathways, leading to a significant reduction in both prostaglandins (indirectly, via TXB2 reduction) and leukotrienes, presents a broad-spectrum anti-inflammatory profile.
Comparatively, other NSAIDs like diclofenac and celecoxib have demonstrated strong inhibitory effects on the COX pathway, particularly in reducing PGE2 levels in skin models. Naproxen and ibuprofen also show efficacy in reducing COX-2 expression. The choice of an appropriate anti-inflammatory agent for further development will depend on the specific inflammatory condition being targeted and the desired balance between efficacy and safety. The use of standardized ex vivo tissue models, as outlined in this guide, is crucial for generating reliable and comparable data to validate the therapeutic potential of new and existing anti-inflammatory compounds.
References
Morniflumate's Cyclooxygenase Inhibition: A Cross-Study Comparison of IC50 Values
For Researchers, Scientists, and Drug Development Professionals
Morniflumate, a non-steroidal anti-inflammatory drug (NSAID), and its active metabolite, niflumic acid, exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for this compound and niflumic acid against COX-1 and COX-2 from various in vitro assays. Understanding these values across different experimental setups is crucial for assessing the drug's potency and selectivity, which are key determinants of its efficacy and side-effect profile.
Quantitative Analysis of COX Inhibition
The inhibitory activity of this compound's active metabolite, niflumic acid, on COX-1 and COX-2 has been evaluated in different assay systems. The IC50 values, representing the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized below. It is important to note that this compound is a prodrug that is rapidly hydrolyzed to niflumic acid in the body; therefore, in vitro studies often focus on the activity of niflumic acid.[1]
| Compound | Assay Type | Target | IC50 | Reference |
| Niflumic Acid | Pancreatic Cancer Cell Viability Assay (BxPC-3 cells) | COX-1 | 25 µM | [2] |
| Niflumic Acid | Pancreatic Cancer Cell Viability Assay (BxPC-3 cells) | COX-2 | 5.4 µM | [2] |
| Niflumic Acid | Not Specified | COX-2 | 100 nM | [3] |
Note: Direct IC50 values for this compound were not available in the reviewed literature. The provided data pertains to its active metabolite, niflumic acid. The significant difference in the reported COX-2 IC50 values (5.4 µM vs. 100 nM) highlights the importance of considering the specific experimental conditions of the assay.
Signaling Pathway of this compound's Anti-Inflammatory Action
This compound, through its active metabolite niflumic acid, inhibits the COX enzymes, which are central to the inflammatory cascade. The primary mechanism involves blocking the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[1]
Experimental Protocols
A variety of in vitro assays are employed to determine the IC50 values of NSAIDs. These can be broadly categorized into biochemical assays using purified enzymes and cell-based assays.
Purified Enzyme Assay (Hypothetical Protocol based on common practice)
This type of assay measures the direct inhibitory effect of a compound on the activity of isolated and purified COX-1 and COX-2 enzymes.
Workflow:
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Niflumic acid (test inhibitor)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, epinephrine)
-
Stopping solution (e.g., HCl)
-
Detection system (e.g., ELISA kit for PGE2, LC-MS/MS)
Procedure:
-
A reaction mixture containing the reaction buffer and cofactors is prepared.
-
The purified COX enzyme (either COX-1 or COX-2) is added to the mixture.
-
Varying concentrations of niflumic acid are added and pre-incubated with the enzyme.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
After a specific incubation period, the reaction is terminated by adding a stopping solution.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method like ELISA or LC-MS/MS.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay: Whole Blood Assay (WBA)
The whole blood assay provides a more physiologically relevant environment for assessing COX inhibition as it includes plasma protein binding and cellular uptake.
Workflow:
Materials:
-
Freshly drawn human venous blood (heparinized for COX-2 assay)
-
Niflumic acid (test inhibitor)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Incubator
-
Centrifuge
-
ELISA kits for Thromboxane B2 (TxB2) and Prostaglandin E2 (PGE2)
Procedure for COX-1 Activity:
-
Aliquots of fresh, non-heparinized whole blood are incubated with various concentrations of niflumic acid.
-
The blood is allowed to clot, which stimulates platelets to produce TxB2 via COX-1 activity.
-
After incubation, the serum is separated by centrifugation.
-
TxB2 levels in the serum are measured by ELISA.
-
The IC50 for COX-1 is determined from the dose-response curve.
Procedure for COX-2 Activity:
-
Aliquots of heparinized whole blood are incubated with various concentrations of niflumic acid.
-
LPS is added to induce the expression of COX-2 in monocytes.
-
After an extended incubation period, the plasma is separated by centrifugation.
-
PGE2 levels in the plasma, a product of COX-2 activity, are quantified by ELISA.
-
The IC50 for COX-2 is calculated from the dose-response curve.
Conclusion
The available data indicates that niflumic acid, the active metabolite of this compound, is an inhibitor of both COX-1 and COX-2. The significant variation in reported IC50 values underscores the critical influence of the chosen assay system on the outcome. Cell-based assays, such as the whole blood assay, are generally considered more predictive of in vivo efficacy due to their physiological relevance. Further studies providing direct comparative IC50 values for both this compound and niflumic acid in standardized and well-described purified enzyme and cell-based assays would be invaluable for a more complete understanding of its pharmacological profile. Researchers should carefully consider the experimental design and its implications when interpreting and comparing IC50 data from different sources.
References
Safety Operating Guide
Proper Disposal of Morniflumate: A Guide for Laboratory Professionals
For immediate safety and compliance, this document provides essential procedural guidance for the proper disposal of Morniflumate and associated contaminated materials in a research and development setting. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance.
This compound, an niflumic acid ester, requires careful handling and disposal as a pharmaceutical compound. The following procedures are based on established safety data and regulatory guidelines for chemical and pharmaceutical waste.
I. Core Principles of this compound Waste Management
The primary principle for the disposal of this compound is to prevent its release into the environment.[1][2] This is achieved through proper waste segregation, containment, and the use of certified disposal facilities. Under no circumstances should this compound or its containers be disposed of in standard trash or flushed down the drain.[1][2][3]
II. Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
2. Waste Segregation: Proper segregation at the point of generation is crucial. Prepare designated, clearly labeled waste containers for the following:
-
Solid this compound Waste: Expired or unused pure this compound powder.
-
Contaminated Labware: Disposable items that have come into direct contact with this compound, such as pipette tips, weighing boats, and contaminated gloves.
-
Empty Containers: Original containers of this compound. These should be triple-rinsed with a suitable solvent (e.g., ethanol or as per institutional guidelines) before disposal, with the rinsate collected as hazardous waste.
-
Contaminated Solvents: Any solvents used for rinsing or in experimental procedures containing this compound.
3. Waste Containment and Labeling:
-
All waste containers must be in good condition, compatible with the waste they hold, and kept securely closed except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste," the name "this compound," and the primary hazard characteristics (e.g., "Harmful if swallowed," "Causes skin irritation").
4. Storage of Waste:
-
Store this compound waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow all institutional and local regulations for the storage of hazardous pharmaceutical waste.
5. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed chemical destruction plant or a certified hazardous waste disposal company.
-
The recommended method of disposal is controlled incineration with flue gas scrubbing to ensure complete destruction of the compound and to prevent environmental contamination.
-
Maintain a manifest or record of all disposed pharmaceutical waste as required by federal and local regulations.
III. Summary of Disposal Methods
| Waste Type | Recommended Disposal Method | Key Regulatory Considerations |
| Pure this compound | Controlled incineration at a licensed hazardous waste facility. | Must be disposed of in accordance with all applicable federal, state, and local laws and regulations for pharmaceutical waste. Do not discharge to sewer systems. |
| Contaminated Materials | Controlled incineration at a licensed hazardous waste facility. | Items such as gloves, pipette tips, and labware that have come into contact with this compound should be collected and disposed of as hazardous chemical waste. |
| Empty Containers | Triple-rinse with an appropriate solvent; collect rinsate as hazardous waste. The rinsed container can then be offered for recycling or disposed of as solid waste, as per institutional policy. Puncturing the container to prevent reuse is also a recommended practice. | The rinsate must be collected and disposed of as hazardous waste. Follow institutional guidelines for the disposal of rinsed chemical containers. |
| Solutions of this compound | Collect in a suitable, closed container and dispose of through a licensed hazardous waste disposal company. | Do not dispose of down the drain. The disposal of chemical wastes, including pharmaceutical wastes, via the sanitary sewer is regulated by federal, state and local laws. The EPA finalized a rule in 2019 that prohibits healthcare facilities from flushing hazardous waste pharmaceuticals down drains. |
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Morniflumate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Morniflumate, a nonsteroidal anti-inflammatory agent. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a combination of personal protective equipment and engineering controls is crucial to prevent exposure. The following table summarizes the recommended safety measures.
| Control Type | Specification | Purpose |
| Engineering Controls | Handling should occur in a well-ventilated place, such as a chemical fume hood.[1][2] | To minimize inhalation of dust and aerosols. |
| Mechanical exhaust may be required.[3] | To ensure adequate ventilation and removal of airborne particles. | |
| A safety shower and eye wash station should be readily accessible.[3] | To provide immediate decontamination in case of accidental contact. | |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | To protect eyes from splashes and dust. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use. | To prevent skin contact. |
| Body Protection | A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. Consider a fully protective impervious suit for extensive handling. | To prevent contamination of skin and clothing. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter cartridge (e.g., P3). A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. | To prevent inhalation of harmful dust or aerosols. |
Occupational Exposure Limits: As of the latest safety data, there are no established occupational exposure limit values for this compound or its parent compound, niflumic acid. Therefore, it is critical to handle this compound with a high degree of caution, assuming it is potent and minimizing all potential exposures.
Procedural Workflow for Handling this compound
The following diagram outlines the step-by-step process for the safe handling of this compound, from initial preparation to final disposal.
Step-by-Step Handling and Disposal Plan
1. Preparation and Handling:
-
Donning PPE: Before handling this compound, put on all required personal protective equipment as detailed in the table above.
-
Work Area Preparation: Ensure all work is conducted in a properly functioning chemical fume hood or other well-ventilated area.
-
Handling Procedures:
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the handling area.
-
2. Storage:
-
Store this compound in a tightly closed container.
-
Keep the container in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials, such as strong oxidizing agents.
3. Accidental Release Measures:
-
Spill: In the event of a spill, evacuate unnecessary personnel from the area. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.
-
Personal Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
4. Disposal Plan:
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.
-
Waste Segregation:
-
Collect solid this compound waste and contaminated disposable materials (e.g., gloves, bench paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container.
-
-
Disposal Method:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Do not dispose of this compound down the drain or in the regular trash.
-
All disposal must be in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
